Product packaging for Evocarpine(Cat. No.:CAS No. 15266-38-3)

Evocarpine

Cat. No.: B092090
CAS No.: 15266-38-3
M. Wt: 339.5 g/mol
InChI Key: HWFYWIVOYBPLQU-SREVYHEPSA-N
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Description

Evocarpine is a member of quinolines.
This compound has been reported in Tetradium ruticarpum with data available.
structure given in first source;  RN given refers to (Z)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO B092090 Evocarpine CAS No. 15266-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFYWIVOYBPLQU-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15266-38-3
Record name Evocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15266-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Evocarpine's Mechanism of Action in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocarpine, a quinolone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa (Wu-Chu-Yu), has garnered interest for its pharmacological activities. While research into its specific effects on the central nervous system is ongoing, foundational studies have elucidated a primary mechanism of action that has significant implications for neuronal function: the inhibition of voltage-dependent calcium channels (VDCCs). This technical guide provides an in-depth analysis of the known mechanism of this compound, based on available data, and extrapolates its potential impact on neuronal cells. The information presented herein is critical for researchers exploring the neuropharmacological potential of this natural compound.

Core Mechanism of Action: Inhibition of Voltage-Dependent Calcium Channels

The principal mechanism of action attributed to this compound is the blockade of Ca2+ influx through voltage-dependent calcium channels. This has been demonstrated in studies on vascular smooth muscle, a type of excitable cell that shares fundamental physiological properties with neurons, particularly regarding the role of ion channels in cellular function.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound on VDCCs has been quantified, providing a benchmark for its pharmacological activity.

ParameterValueCell TypeConditionReference
IC509.8 µMRat Thoracic AortaInhibition of 60 mM K+-induced contraction[1]

This IC50 value indicates that this compound is a moderately potent inhibitor of VDCCs. The inhibition of K+-induced contractions is a classic indicator of L-type voltage-gated calcium channel blockade, as high extracellular potassium depolarizes the cell membrane, opening these channels and causing Ca2+ influx.

Experimental Evidence and Protocols

The following sections detail the key experiments that have defined this compound's mechanism of action. While these were performed in non-neuronal cells, the protocols are readily adaptable for neurophysiological studies.

Inhibition of Depolarization-Induced Contraction

This experiment is fundamental to identifying inhibitors of voltage-dependent calcium channels.

Objective: To determine if this compound can inhibit contractions caused by membrane depolarization, which are dependent on the influx of extracellular Ca2+ through VDCCs.

Methodology:

  • Isolated rat thoracic aorta strips are mounted in an organ bath containing a physiological salt solution.

  • The tissue is depolarized by introducing a high concentration of potassium chloride (e.g., 60 mM KCl) into the bath. This depolarization opens voltage-gated Ca2+ channels, leading to Ca2+ influx and muscle contraction.

  • The contractile force is measured isometrically.

  • Increasing concentrations of this compound are added to the bath prior to KCl-induced depolarization to determine the concentration-dependent inhibitory effect.

  • An IC50 value is calculated from the concentration-response curve.

Results: this compound significantly inhibited the contraction induced by 60 mM K+ in a concentration-dependent manner, with an IC50 of 9.8 µM[1].

Blockade of Extracellular Calcium-Induced Contraction in Depolarized Tissue

This protocol further confirms that the compound's action is on the influx of extracellular calcium.

Objective: To assess the effect of this compound on contractions induced by the re-introduction of Ca2+ to a depolarized tissue in a Ca2+-free medium.

Methodology:

  • Aortic strips are first incubated in a Ca2+-free, high potassium physiological salt solution to depolarize the cell membranes.

  • Cumulative concentrations of CaCl2 are then added to the bath to elicit contractions that are solely dependent on the influx of extracellular Ca2+ through opened VDCCs.

  • The experiment is repeated in the presence of various concentrations of this compound (10-100 µM) to observe any inhibition of the Ca2+-induced contractions[1].

Results: this compound inhibited the contractions induced by external Ca2+ in the depolarized muscle, confirming its role in blocking Ca2+ influx[1].

Calcium-45 (⁴⁵Ca²⁺) Influx Assay

This experiment provides direct evidence of the inhibition of calcium ion movement across the cell membrane.

Objective: To directly measure the effect of this compound on the influx of Ca2+ into cells following depolarization.

Methodology:

  • Aortic tissue is incubated in a physiological solution.

  • The tissue is then exposed to a solution containing ⁴⁵Ca²⁺ and a depolarizing agent (60 mM K+).

  • After a set period, the tissue is washed to remove extracellular ⁴⁵Ca²⁺.

  • The amount of ⁴⁵Ca²⁺ that has entered the cells is quantified using liquid scintillation counting.

  • The experiment is repeated in the presence of this compound (e.g., 100 µM) to determine its effect on ⁴⁵Ca²⁺ influx.

Results: this compound at a concentration of 100 µM significantly inhibited the increase in ⁴⁵Ca²⁺-influx induced by 60 mM K+[1].

Signaling Pathways and Specificity

Studies have also investigated the specificity of this compound's action, ruling out several other common signaling pathways involved in cellular excitability.

  • Receptor-Operated Channels: this compound had no effect on the contraction induced by norepinephrine in either normal or Ca2+-free medium[1]. This suggests that this compound does not block receptor-operated calcium channels.

  • Second Messenger Systems: The levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) were unchanged by this compound, indicating that its mechanism is independent of these second messenger pathways[1].

  • Sodium Pump Activity: this compound did not affect the transient relaxation induced by the activation of the Na+ pump[1].

The diagram below illustrates the proposed mechanism of action of this compound, highlighting its specificity for voltage-dependent calcium channels.

Evocarpine_Mechanism This compound selectively inhibits voltage-dependent calcium channels. This compound This compound VDCC Voltage-Dependent Calcium Channel (L-type) This compound->VDCC Inhibits Ca_ext Ca²⁺ Ca_ext->VDCC Influx Ca_int Ca²⁺ VDCC->Ca_int ROC Receptor-Operated Channel GPCR G-Protein Coupled Receptor (e.g., α-adrenergic) GPCR->ROC AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Contraction Neuronal Response (e.g., Neurotransmitter Release, Gene Expression) Ca_int->Contraction Triggers cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP

Caption: Proposed mechanism of this compound's action.

Implications for Neuronal Cells

While the direct action of this compound on neurons has not been explicitly detailed in the available literature, its established role as a voltage-dependent calcium channel inhibitor allows for a strong, evidence-based extrapolation of its potential effects on the central nervous system.

Voltage-dependent calcium channels, particularly the L-type, are ubiquitously expressed in neurons and play critical roles in:

  • Neurotransmitter Release: The influx of Ca2+ at the presynaptic terminal is the primary trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. By inhibiting VDCCs, this compound would be expected to reduce neurotransmitter release.

  • Neuronal Excitability: Ca2+ influx through VDCCs contributes to the afterdepolarization following an action potential, influencing firing patterns and overall neuronal excitability. Inhibition by this compound could lead to a decrease in neuronal firing rates.

  • Gene Expression: Calcium is a crucial second messenger that can activate various transcription factors (e.g., CREB), leading to changes in gene expression that are fundamental for processes like synaptic plasticity, learning, and memory. By limiting Ca2+ entry, this compound could modulate these long-term neuronal changes.

  • Neuroprotection: Excessive Ca2+ influx is a key event in excitotoxicity, a process that leads to neuronal cell death in various neurological conditions such as stroke and epilepsy. As a VDCC inhibitor, this compound may possess neuroprotective properties by mitigating excitotoxic damage.

The following workflow outlines a potential experimental approach to validate the effects of this compound on neuronal cells, based on the established protocols.

Experimental_Workflow Workflow for investigating this compound in neurons. start Start: Hypothesis This compound inhibits neuronal VDCCs culture Primary Neuronal Culture or Brain Slice Preparation start->culture patch_clamp Whole-Cell Patch-Clamp Electrophysiology culture->patch_clamp calcium_imaging Calcium Imaging (e.g., Fura-2, GCaMP) culture->calcium_imaging neurotransmitter_assay Neurotransmitter Release Assay (e.g., HPLC, ELISA) culture->neurotransmitter_assay measure_current Measure Voltage-Gated Ca²⁺ Currents (I_Ca) patch_clamp->measure_current measure_spiking Measure Action Potential Firing Frequency patch_clamp->measure_spiking measure_ca_transients Measure Depolarization-Evoked Ca²⁺ Transients calcium_imaging->measure_ca_transients measure_release Measure K⁺-Evoked Neurotransmitter Release neurotransmitter_assay->measure_release analyze_inhibition Analyze Inhibition of I_Ca by this compound (IC₅₀) measure_current->analyze_inhibition analyze_firing Analyze Change in Firing Rate measure_spiking->analyze_firing analyze_ca_reduction Analyze Reduction in Ca²⁺ Transients measure_ca_transients->analyze_ca_reduction analyze_release_inhibition Analyze Inhibition of Release measure_release->analyze_release_inhibition conclusion Conclusion: Characterize this compound's Neuronal Mechanism of Action analyze_inhibition->conclusion analyze_firing->conclusion analyze_ca_reduction->conclusion analyze_release_inhibition->conclusion

Caption: Proposed workflow for neuronal studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound functions as an inhibitor of voltage-dependent calcium channels, with a primary action on L-type channels. While this mechanism has been characterized in vascular smooth muscle, it provides a solid foundation for predicting its effects in neuronal cells. The inhibition of neuronal VDCCs by this compound would likely lead to a reduction in neuronal excitability, neurotransmitter release, and potentially offer neuroprotective effects.

Future research should focus on directly validating these hypothesized effects in neuronal models. Electrophysiological studies, such as patch-clamp recordings from cultured neurons or brain slices, are essential to characterize the direct effects of this compound on neuronal calcium currents and firing properties. Furthermore, investigations into its impact on synaptic transmission and its potential as a therapeutic agent for neurological disorders characterized by hyperexcitability, such as epilepsy, or those involving excitotoxicity, are warranted. A comprehensive understanding of this compound's neuropharmacology will be crucial for its potential development as a novel therapeutic agent for CNS disorders.

References

The Biological Activity of Evocarpine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Pharmacological Properties and Mechanisms of a Promising Quinolone Alkaloid

Introduction

Evocarpine, a quinolone alkaloid primarily isolated from the fruits of Evodia rutaecarpa, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, including vasorelaxant, antibacterial, cytotoxic, and antimycobacterial effects, this compound presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data associated with the biological activities of this compound, providing a clear comparison of its potency across different experimental models.

Table 1: Vasorelaxant Activity of this compound

ParameterValueExperimental SystemNotes
IC509.8 µMPotassium Chloride (60 mM)-induced contraction in isolated rat thoracic aortaThis indicates a potent inhibitory effect on vascular smooth muscle contraction.[1]

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Bacillus subtilis4-128
Staphylococcus aureus4-128
Escherichia coli4-128

Table 3: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HepG-2 (Hepatocellular carcinoma)15.85-56.36
HeLa (Cervical cancer)15.85-56.36
BEL7402 (Hepatocellular carcinoma)15.85-56.36
BEL7403 (Hepatocellular carcinoma)15.85-56.36

Table 4: Antimycobacterial Activity of this compound

Mycobacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis (MDR strains)5-20

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a foundation for the replication and further exploration of this compound's biological activities.

Vasorelaxant Activity: Isolated Aortic Ring Assay

This protocol is a standard method for assessing the vasoactive properties of compounds.

Objective: To determine the concentration-dependent vasorelaxant effect of this compound on pre-contracted isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Potassium Chloride (KCl) high-potassium solution (60 mM)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are mounted between two stainless steel hooks, one fixed to the organ bath and the other connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Contraction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium (60 mM KCl) solution.

  • Drug Administration: Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the relaxation responses as a percentage of the maximal contraction induced by the high-potassium solution.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that produces 50% relaxation) by plotting a concentration-response curve.

Antibacterial Activity: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect (IC50) of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HeLa, BEL7402, BEL7403)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used for this compound).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Antimycobacterial Activity: Broth Microdilution Assay

This protocol is adapted for the slow-growing Mycobacterium tuberculosis.

Objective: To determine the MIC of this compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strains (including MDR strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution

  • Sterile 96-well microtiter plates with lids

  • Biosafety Level 3 (BSL-3) facility and practices

Procedure:

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: Prepare serial dilutions of this compound in 7H9 broth in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared mycobacterial suspension.

  • Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that prevents a color change of a growth indicator (e.g., Resazurin) or shows no visible growth.

Signaling Pathways and Mechanisms of Action

Inhibition of Voltage-Dependent Calcium Channels

This compound's vasorelaxant effect is attributed to its ability to inhibit the influx of calcium ions (Ca2+) into vascular smooth muscle cells.[1] This is achieved through the blockade of voltage-dependent calcium channels (VDCCs). The inhibition of Ca2+ influx prevents the activation of calmodulin and subsequent myosin light chain kinase-dependent phosphorylation of myosin, leading to muscle relaxation and vasodilation.

G cluster_membrane Cell Membrane VDCC Voltage-Dependent Calcium Channel Ca_int Intracellular Ca²⁺ VDCC->Ca_int This compound This compound This compound->VDCC Inhibits Relaxation Vasorelaxation This compound->Relaxation Promotes Ca_ext Extracellular Ca²⁺ Ca_ext->VDCC Influx Contraction Vascular Smooth Muscle Contraction Ca_int->Contraction Activates

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Putative Involvement of JAK-STAT and MAPK Signaling Pathways

While direct evidence for the effect of pure this compound on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) signaling pathways is currently limited, studies on extracts from Evodia rutaecarpa suggest a potential role. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The cytotoxic activity of this compound against various cancer cell lines may be, in part, mediated through the modulation of these pathways. Further investigation is required to elucidate the precise molecular targets of this compound within these cascades.

G cluster_pathways Intracellular Signaling This compound This compound JAK JAK This compound->JAK ? MAPK_cascade MAPK Cascade (ERK, JNK, p38) This compound->MAPK_cascade ? Apoptosis Apoptosis This compound->Apoptosis Induces? STAT STAT JAK->STAT Phosphorylates Proliferation Cell Proliferation STAT->Proliferation Promotes MAPK_cascade->Proliferation Promotes MAPK_cascade->Apoptosis Regulates

Caption: Hypothetical modulation of JAK-STAT and MAPK pathways by this compound.

Conclusion and Future Directions

This compound demonstrates a compelling multi-faceted pharmacological profile, with potent activities that warrant further preclinical and clinical investigation. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases, bacterial and mycobacterial infections, and cancer.

Future research should focus on:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear dose-response relationship in vivo.

  • Mechanism of Action Elucidation: Direct experimental validation of the effects of pure this compound on key signaling pathways, such as the JAK-STAT and MAPK pathways, is crucial to fully understand its anticancer mechanisms.

  • In Vivo Efficacy Studies: Evaluation of this compound's therapeutic efficacy in relevant animal models for its various biological activities.

  • Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its bioactivities and to guide the synthesis of more potent and selective analogs.

The comprehensive data and protocols provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapeutics from natural products.

References

Isolating Evocarpine: A Technical Guide to Purification from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of evocarpine, a quinolone alkaloid, from the dried fruits of Evodia rutaecarpa (Juss.) Benth. The following sections detail the experimental protocols, present quantitative data from relevant studies, and illustrate the workflow for obtaining high-purity this compound for research and development purposes.

Overview of Extraction and Purification Strategies

The isolation of this compound from Evodia rutaecarpa typically involves an initial extraction of a crude alkaloid mixture from the plant material, followed by sophisticated chromatographic techniques to separate the target compound from other structurally similar alkaloids. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method for this purpose, offering a high-resolution, one-step separation of multiple alkaloids from the crude extract.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Preparation of Crude Extract

An initial crude extract containing a mixture of alkaloids is the starting material for purification.

  • Objective: To extract a broad range of alkaloids, including this compound, from the dried fruit of Evodia rutaecarpa.

  • Materials:

    • Dried fruits of Evodia rutaecarpa

    • 90% Ethanol

    • Filter paper

    • Rotary evaporator

  • Protocol:

    • Weigh 10 g of powdered dried fruits of Evodia rutaecarpa.

    • Add 100 mL of 90% ethanol to the powder in a round-bottomed flask.

    • Reflux the mixture for 1 hour.

    • Filter the solution through filter paper to remove solid plant material.

    • Evaporate the solvent from the filtrate to dryness using a rotary evaporator to obtain the crude extract.[1]

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that enables the separation of compounds based on their differential partitioning between two immiscible liquid phases.

  • Objective: To isolate and purify this compound from the crude alkaloid extract.

  • Apparatus:

    • High-Speed Counter-Current Chromatograph (HSCCC)

    • HPLC system for fraction analysis

    • UV detector

  • Reagents:

    • n-Hexane (analytical grade)

    • Ethyl acetate (analytical grade)

    • Methanol (analytical grade)

    • Water (distilled)

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water in a volume ratio of 5:5:7:5.[2][3]

    • Thoroughly mix the solvents in a separation funnel and allow the phases to separate.

    • Separate the upper and lower phases and degas them by sonication for 30 minutes prior to use.[2]

  • Sample Preparation:

    • Dissolve 180 mg of the crude extract in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the prepared solvent system.[2]

  • HSCCC Protocol:

    • Fill the HSCCC column entirely with the upper phase as the stationary phase.

    • Set the apparatus rotation speed (e.g., 855 r/min, though this can vary by instrument).[4]

    • Pump the lower phase into the column as the mobile phase at a flow rate of 2 mL/min.[4]

    • Once hydrodynamic equilibrium is reached, inject the prepared sample solution.

    • Monitor the effluent with a UV detector at 254 nm.[2]

    • Collect fractions based on the resulting chromatogram peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.[2][3]

    • Confirm the structure of the purified this compound using spectroscopic methods such as 1H NMR and 13C NMR.[2]

Quantitative Data

The following tables summarize the quantitative data from a representative study on the isolation of this compound and other alkaloids from Evodia rutaecarpa using HSCCC.

Table 1: Composition of Alkaloids in Crude Extract [2]

AlkaloidContent in Crude Extract (%)
Evodiamine16.56
Rutaecarpine12.62
This compound 13.71
1-methy-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone9.31
1-methyl-2-dodecyl-4-(1H)-quinolone6.93

Table 2: Yield and Purity of Alkaloids Purified by HSCCC from 180 mg of Crude Extract [2][3]

AlkaloidYield (mg)Purity (%)Recovery (%)
Evodiamine2898.793.9
Rutaecarpine1998.483.6
This compound 21 96.9 85.1
1-methy-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone1698.095.5
1-methyl-2-dodecyl-4-(1H)-quinolone1297.296.2

Visualized Workflows

The following diagrams illustrate the key experimental processes for the isolation and purification of this compound.

Evocarpine_Isolation_Workflow A Dried Evodia rutaecarpa Fruit B Powdering A->B C Ethanol Extraction (Reflux) B->C D Filtration C->D E Evaporation (Rotary Evaporator) D->E F Crude Alkaloid Extract E->F G HSCCC Sample Preparation (Dissolution in two-phase system) F->G H High-Speed Counter-Current Chromatography (HSCCC) G->H I Fraction Collection H->I J HPLC Analysis for Purity I->J K NMR for Structural Identification I->K L Purified this compound J->L HSCCC_Purification_Process cluster_prep Preparation cluster_hsccc HSCCC Operation cluster_analysis Analysis A Prepare two-phase solvent system (n-hexane:ethyl acetate:methanol:water 5:5:7:5) B Separate and degas upper and lower phases A->B C Dissolve crude extract in a mix of both phases B->C F Inject sample solution C->F D Fill column with stationary phase (Upper Phase) E Set rotation speed and pump mobile phase (Lower Phase) D->E E->F G Monitor effluent at 254 nm F->G H Collect fractions based on peaks G->H I Analyze fraction purity by HPLC H->I J Confirm structure by NMR H->J K High-Purity this compound I->K

References

Evocarpine: A Comprehensive Overview of its Pharmacokinetics and Pharmacodynamics for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of evocarpine, a quinolone alkaloid with significant therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process, offering a consolidated resource for understanding the absorption, distribution, metabolism, excretion (ADME), and mechanism of action of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate comprehension.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in rat models. These studies reveal a compound with complete oral absorption, a multi-compartmental distribution, and significant metabolism.

Absorption and Distribution

Following oral administration in rats, this compound is fully absorbed from the gastrointestinal tract.[1] Once in systemic circulation, it exhibits a large volume of distribution, suggesting extensive tissue uptake.

Metabolism and Excretion

This compound undergoes metabolism, with the primary metabolite identified as 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA).[1] In vitro studies using rat liver microsomes have identified other metabolic pathways, including hydroxylation, hydration, dehydrogenation, and N-demethylation. The metabolic conversion of this compound to EVCA after intravenous administration is approximately 15.4%.[1]

Pharmacokinetic Parameters

The key pharmacokinetic parameters of this compound following intravenous administration in rats are summarized in the table below. The elimination from plasma follows a one-compartment model and is linear for doses up to 75 mg/kg.[1]

ParameterValueUnitSpeciesAdministrationCitation
Total Plasma Clearance (CL)60ml/min/kgRatIntravenous[1]
Volume of Distribution (Vd)3.21L/kgRatIntravenous[1]
Half-life (T1/2)0.6hRatIntravenous[1]
Metabolic Ratio (to EVCA)15.4%RatIntravenous[1]
Oral Absorption Ratio4.7 (unaltered)%RatOral vs. IV[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is vasorelaxation, mediated through the inhibition of calcium influx in vascular smooth muscle cells.

Mechanism of Action: Vasorelaxation

This compound induces relaxation of vascular smooth muscle, an effect attributed to its ability to block voltage-dependent calcium channels.[2] This action inhibits the influx of extracellular calcium, a critical step in the contractile process of smooth muscle. The inhibitory effect of this compound on potassium chloride (KCl)-induced contractions in isolated rat thoracic aorta has been quantified with an IC50 of 9.8 µM.[2] Notably, this vasorelaxant effect is not associated with changes in cyclic AMP or cyclic GMP levels.[2]

The proposed mechanism of action for this compound-induced vasorelaxation is depicted in the following signaling pathway diagram.

Evocarpine_Vasorelaxation_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Vascular Smooth Muscle Cell Membrane cluster_Intracellular Intracellular Space Extracellular Ca2+ Ca2+ VDCC Voltage-Dependent Calcium Channel (VDCC) Extracellular Ca2+->VDCC Influx Intracellular Ca2+ Ca2+ VDCC->Intracellular Ca2+ Relaxation Muscle Relaxation VDCC->Relaxation Contraction Muscle Contraction Intracellular Ca2+->Contraction Initiates This compound This compound This compound->VDCC Inhibits

This compound inhibits Ca2+ influx via VDCCs, leading to vasorelaxation.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and pharmacodynamic studies of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound and its metabolite, EVCA, in rats.

Methodology:

  • Animal Model: Male Wistar rats.

  • Drug Administration: this compound administered intravenously (IV) or orally (PO).

  • Blood Sampling: Blood samples collected at predetermined time points post-administration.

  • Sample Preparation: Plasma separated by centrifugation.

  • Quantification: Plasma concentrations of this compound and EVCA determined by High-Performance Liquid Chromatography (HPLC).[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data analyzed using a one-compartment model to determine parameters such as clearance, volume of distribution, and half-life.[1]

The general workflow for this pharmacokinetic study is illustrated below.

Pharmacokinetic_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis cluster_Analysis Data Analysis Administration This compound Administration (IV or PO) to Rats Sampling Serial Blood Sampling Administration->Sampling Processing Plasma Separation Sampling->Processing Quantification HPLC Analysis for This compound & EVCA Processing->Quantification PK_Analysis Pharmacokinetic Modeling (One-Compartment) Quantification->PK_Analysis Parameters Determine CL, Vd, T1/2 PK_Analysis->Parameters

Workflow for the in vivo pharmacokinetic study of this compound in rats.
Isolated Rat Thoracic Aorta Vasorelaxation Assay

Objective: To evaluate the vasorelaxant effect of this compound and its mechanism of action.

Methodology:

  • Tissue Preparation: Thoracic aortas isolated from rats and cut into rings.

  • Experimental Setup: Aortic rings mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Changes in isometric tension recorded.

  • Contraction Induction: Aortic rings pre-contracted with a high concentration of potassium chloride (60 mM KCl) to induce depolarization and contraction.

  • Drug Application: Cumulative concentrations of this compound added to the organ bath to assess its relaxant effect.

  • Mechanism of Action Studies:

    • Calcium Influx: The effect of this compound on the influx of radioactive calcium (45Ca2+) into depolarized vascular smooth muscle cells measured.[2]

    • Cyclic Nucleotides: The levels of cyclic AMP and cyclic GMP in aortic tissue measured after treatment with this compound.[2]

  • Data Analysis: Concentration-response curves constructed to determine the IC50 value of this compound.

A diagrammatic representation of the experimental workflow for the vasorelaxation assay is provided below.

Vasorelaxation_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Organ Bath Experiment cluster_Analysis Data & Mechanistic Analysis Isolation Isolate Rat Thoracic Aorta Rings Cut into Aortic Rings Isolation->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Contraction Induce Contraction (60 mM KCl) Mounting->Contraction Treatment Cumulative Addition of this compound Contraction->Treatment Recording Record Isometric Tension Treatment->Recording Mechanism Mechanistic Studies (45Ca2+ Influx, cAMP/cGMP) Treatment->Mechanism Analysis Construct Concentration- Response Curves Recording->Analysis IC50 Calculate IC50 Analysis->IC50

Experimental workflow for the isolated rat aortic ring vasorelaxation assay.

References

Evocarpine's Role in Calcium Channel Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocarpine, a quinolone alkaloid isolated from Evodiae fructus, has demonstrated significant activity as a modulator of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with L-type calcium channels and the downstream signaling consequences. Detailed experimental protocols for assays used to characterize this interaction are provided, along with a summary of the available quantitative data. Furthermore, this guide outlines the selectivity profile of this compound and illustrates the key signaling pathways and experimental workflows through detailed diagrams.

Introduction to this compound and Calcium Channel Modulation

This compound is a naturally occurring quinolone alkaloid that has been identified as a potent inhibitor of voltage-dependent calcium channels.[1][2] These channels are critical for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[3] By modulating the influx of calcium ions (Ca²⁺) into the cell, this compound exerts significant physiological effects, most notably vasorelaxation.[1] Its primary mechanism of action is the blockade of L-type calcium channels, placing it in a class of compounds with significant therapeutic potential for cardiovascular disorders.[1][4]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound's primary molecular target is the L-type voltage-gated calcium channel (Caᵥ1.2).[1][3] It inhibits the influx of Ca²⁺ through these channels in a concentration-dependent manner.[1] This inhibitory action has been demonstrated to be independent of cyclic AMP or cyclic GMP signaling pathways, pointing towards a direct effect on the channel itself.[1] The vasorelaxant effect of this compound can be antagonized by Bay K8644, a known L-type calcium channel agonist, further solidifying the role of these channels in its mechanism of action.[1]

Downstream Signaling Pathways

The blockade of L-type calcium channels by this compound leads to a reduction in intracellular Ca²⁺ concentration. This has several downstream consequences, most notably the modulation of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Calcineurin, a calcium-dependent phosphatase, is activated by elevated intracellular calcium levels and proceeds to dephosphorylate NFAT, allowing its translocation to the nucleus to regulate gene expression.[4][5][6] By inhibiting the initial calcium influx, this compound is predicted to suppress the activation of the Calcineurin-NFAT pathway.

cluster_downstream Downstream Effects of this compound This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Caᵥ1.2) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Reduces Calcineurin Calcineurin Intracellular_Ca->Calcineurin Less Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Expression Gene Expression (e.g., hypertrophy) Nucleus->Gene_Expression Regulates

This compound's inhibitory effect on the Calcineurin-NFAT pathway.

Quantitative Data

The inhibitory potency of this compound on L-type calcium channels has been quantified in functional assays. The following table summarizes the available data.

ParameterSpeciesTissueAssayValueReference
IC₅₀ RatThoracic AortaInhibition of K⁺ (60 mM)-induced contraction9.8 µM[1]

Selectivity Profile

While the primary action of this compound is on L-type calcium channels, a comprehensive understanding of its selectivity profile across different voltage-gated calcium channel subtypes is crucial for predicting its therapeutic window and potential side effects. Currently, there is a lack of direct experimental data on the effect of this compound on T-type and N-type calcium channels. However, studies on other natural alkaloids suggest that some can exhibit broad-spectrum activity against different calcium channel subtypes.[7] For instance, tetrandrine has been shown to inhibit N-type and T-type calcium channels in addition to L-type channels.[7] Further investigation is required to determine the precise selectivity of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on calcium channel modulation.

Vascular Reactivity Assay (Isolated Aortic Strips)

This protocol is used to assess the functional effect of this compound on vascular smooth muscle contraction, which is highly dependent on L-type calcium channel activity.

Objective: To determine the IC₅₀ of this compound for the inhibition of high potassium-induced vascular contraction.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • This compound solutions of varying concentrations

  • High potassium (60 mM K⁺) Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Prepare helical strips of the aorta (approximately 2 mm wide and 20 mm long).

  • Mount the aortic strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of 1.5 g and allow the tissues to equilibrate for 60-90 minutes.

  • Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with the high potassium solution.

  • Once the contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations.

  • Record the relaxation response at each concentration.

  • Calculate the IC₅₀ value from the concentration-response curve.

⁴⁵Ca²⁺ Influx Assay

This radioisotope assay directly measures the influx of calcium into cells, providing a direct assessment of calcium channel blockade.

Objective: To quantify the inhibition of K⁺-stimulated ⁴⁵Ca²⁺ influx by this compound.

Materials:

  • Isolated rat thoracic aorta

  • Normal physiological salt solution (PSS)

  • High potassium (60 mM K⁺) PSS

  • ⁴⁵CaCl₂

  • Scintillation cocktail and counter

Procedure:

  • Prepare aortic strips as described in the vascular reactivity assay.

  • Pre-incubate the tissues in normal PSS for a designated period.

  • Transfer the tissues to a Ca²⁺-free PSS containing EGTA to deplete intracellular calcium stores.

  • Expose the tissues to a high K⁺ solution containing ⁴⁵CaCl₂ in the presence or absence of this compound for a short incubation period (e.g., 3 minutes).

  • Wash the tissues with an ice-cold Ca²⁺-free solution containing La³⁺ to stop the influx and remove extracellular ⁴⁵Ca²⁺.

  • Dissolve the tissues and measure the radioactivity using a liquid scintillation counter.

  • Calculate the amount of ⁴⁵Ca²⁺ influx and the percentage of inhibition by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the effect of this compound on the biophysical properties of calcium channels.

Objective: To characterize the voltage-dependent block of L-type calcium currents by this compound.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., A7r5 cells or primary vascular smooth muscle cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular solution (in mM: e.g., TEA-Cl 140, BaCl₂ 10, HEPES 10; pH 7.4)

  • Intracellular solution (in mM: e.g., CsCl 120, Mg-ATP 5, EGTA 10, HEPES 10; pH 7.2)

  • This compound solutions

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes and fill with the intracellular solution.

  • Approach a cell with the pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • After recording stable baseline currents, perfuse the chamber with a solution containing this compound.

  • Record the currents in the presence of the drug to determine the extent and characteristics of the block (e.g., tonic and use-dependent block).

Experimental and Logical Workflows

The characterization of a novel calcium channel modulator like this compound typically follows a logical progression from functional assays to more detailed mechanistic studies.

Start Start: Identify Bioactive Compound (this compound) Functional_Screening Functional Screening (Vascular Reactivity Assay) Start->Functional_Screening Direct_Ca_Measurement Direct Ca²⁺ Measurement (⁴⁵Ca²⁺ Influx Assay) Functional_Screening->Direct_Ca_Measurement Confirm Ca²⁺ influx inhibition Electrophysiology Electrophysiological Characterization (Patch-Clamp) Direct_Ca_Measurement->Electrophysiology Elucidate mechanism Binding_Assay Binding Affinity Determination (Radioligand Binding Assay) Electrophysiology->Binding_Assay Determine affinity Selectivity_Profiling Selectivity Profiling (vs. T-type, N-type channels) Binding_Assay->Selectivity_Profiling Assess specificity Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for NFAT) Selectivity_Profiling->Downstream_Signaling Investigate cellular effects Conclusion Conclusion: Characterize as L-type Ca²⁺ Channel Blocker Downstream_Signaling->Conclusion

Workflow for the characterization of this compound as a calcium channel blocker.

Conclusion

This compound is a potent L-type calcium channel blocker with demonstrated vasorelaxant properties. Its mechanism of action involves the direct inhibition of Ca²⁺ influx, which is expected to modulate downstream calcium-dependent signaling pathways such as the Calcineurin-NFAT pathway. While its efficacy in functional assays is established, further research is needed to fully elucidate its selectivity profile across different calcium channel subtypes and to explore its therapeutic potential in greater detail. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel calcium channel modulators.

References

Initial Screening of Evocarpine for Anticancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Preclinical Evidence for Researchers and Drug Development Professionals

Introduction

Evocarpine, an alkaloid isolated from the plant Evodia rutaecarpa, has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound and the closely related, and more extensively studied, alkaloid Evodiamine, for their anticancer properties. The focus is on their effects on cell viability, induction of programmed cell death (apoptosis), and cell cycle regulation in various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the implicated signaling pathways to offer a foundational resource for researchers in oncology and drug discovery.

Data Presentation: Cytotoxicity and Biological Effects

The initial assessment of a potential anticancer compound involves determining its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric. The following tables summarize the reported IC50 values and biological effects of Evodiamine, a key alkaloid from Evodia, across various cancer cell lines. While specific data for this compound is less prevalent in the literature, the data for Evodiamine provides a strong rationale for its investigation.

Table 1: Cytotoxicity of Evodiamine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
PANC-1Pancreatic Cancer1, 5, 10 (Concentrations used)48Annexin V/PI
SW1990Pancreatic Cancer1, 5, 10 (Concentrations used)48Annexin V/PI
A2780/WTOvarian CancerNot specified (tested at 0.1, 1, 10)24Flow Cytometry
A2780/PTXRPaclitaxel-Resistant Ovarian CancerNot specified (tested at 0.1, 1, 10)24Flow Cytometry
AGSGastric Cancer1, 5, 10 (Concentrations used)24Flow Cytometry
MKN45Gastric Cancer1, 5, 10 (Concentrations used)24Flow Cytometry
A375-S2Malignant MelanomaPotent cytotoxicity reportedNot specifiedNot specified
HeLaCervical CancerPotent cytotoxicity reportedNot specifiedNot specified
MCF7Breast AdenocarcinomaPotent cytotoxicity reportedNot specifiedNot specified
THP-1Acute Monocytic LeukemiaPotent cytotoxicity reportedNot specifiedNot specified
L929Murine FibrosarcomaPotent cytotoxicity reported36Hoechst 33258

Data synthesized from multiple sources indicating concentrations at which significant effects were observed.[1][2][3][4]

Table 2: Effects of Evodiamine on Cell Cycle and Apoptosis

Cell LineEffectMethod of Detection
L929Atypical apoptosis, G0/G1 phase arrestHoechst staining, DNA fragmentation analysis
PANC-1, SW1990Induction of apoptosisAnnexin V/PI staining, DAPI staining
NPC cellsInhibition of proliferation, cell cycle blockage, apoptosis inductionNot specified
FTC cellsGrowth inhibition, cell cycle arrest, apoptosis inductionNot specified
AGS, MKN45Dose- and time-dependent increase in apoptosisFlow cytometry, Western blot for PARP cleavage
A2780/WT, A2780/PTXRDose-dependent cell cycle arrestFlow cytometry

This table summarizes the qualitative effects of Evodiamine on key cellular processes related to cancer progression.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial screening of potential anticancer compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000-2,000 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or Evodiamine) for a specified duration (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 150 µl of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Cells are treated with different concentrations of the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[2]

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the compound induces cell cycle arrest.

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[4]

Visualization of Implicated Signaling Pathways

Evodiamine has been shown to exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[2] The following diagrams illustrate these pathways.

experimental_workflow cluster_invitro In Vitro Screening cluster_assays Assays cluster_data Data Analysis cancer_cells Cancer Cell Lines treatment This compound Treatment (Varying Concentrations & Durations) cancer_cells->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the initial in vitro screening of this compound.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits pro-apoptotic proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_pathway cluster_membrane_erk Cell Membrane cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Evocarpine_ERK This compound Evocarpine_ERK->Raf inhibits Evocarpine_ERK->MEK inhibits Evocarpine_ERK->ERK inhibits

Caption: Potential inhibitory effects of this compound on the MAPK/ERK pathway.

Conclusion

The preliminary data, primarily from studies on the related alkaloid Evodiamine, strongly suggests that this compound warrants further investigation as a potential anticancer agent. The observed cytotoxicity against a range of cancer cell lines, coupled with the ability to induce apoptosis and cause cell cycle arrest, points to a multifaceted mechanism of action. The modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK appears to be central to its anticancer effects. This technical guide provides a foundational framework for researchers to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound, exploring its effects in combination with existing chemotherapeutics, and validating these in vitro findings in in vivo models.

References

Evocarpine: A Technical Guide to Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocarpine is a quinolone alkaloid predominantly found in the plant Evodia rutaecarpa. It has garnered interest for its diverse biological activities, including potential antimycobacterial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and chemical synthesis. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Natural Sources of this compound

This compound is primarily isolated from the plant Evodia rutaecarpa (Juss.) Benth., which also goes by the botanical synonym Tetradium ruticarpum.[1][2] This plant, belonging to the Rutaceae family, is a traditional Chinese medicine known as "Wu-Chu-Yu".[3]

The main parts of the plant where this compound and other related alkaloids are concentrated are the fruits, particularly the unripe or nearly ripe fruits.[1][4][5] While other parts of the plant may contain alkaloids, the fruit is considered the richest source.[4] The concentration of alkaloids can vary depending on the maturity of the fruit and the specific variety of the plant.[5]

Isolation from Natural Sources

The extraction and purification of this compound from Evodia rutaecarpa involve multi-step processes utilizing chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective one-step method for isolating several alkaloids, including this compound, from a crude extract.[3]

Experimental Protocol: Isolation by HSCCC

This protocol is based on the methodology described by Liu et al. for the preparative isolation of alkaloids from the fruits of E. rutaecarpa.[3]

1. Preparation of Crude Extract:

  • The dried and powdered fruits of E. rutaecarpa are extracted with a suitable solvent, such as methanol or acetone, often using sonication to improve efficiency.[5][6]
  • The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

2. HSCCC Separation:

  • Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system is n-hexane–ethyl acetate–methanol–water at a volume ratio of 5:5:7:5. The mixture is thoroughly equilibrated in a separation funnel, and the two phases are separated and degassed by sonication before use.[3]
  • Sample Preparation: The crude extract (e.g., 180 mg) is dissolved in a small volume of a mixture of the upper and lower phases of the solvent system (e.g., 2 mL of each).[3]
  • HSCCC Operation:
  • The HSCCC coil is first filled entirely with the stationary phase (the upper phase of the solvent system).
  • The apparatus is then rotated at a specific speed (e.g., 850 rpm).
  • The mobile phase (the lower phase) is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).
  • After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
  • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.
  • Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

3. Structure Identification:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[3]

Quantitative Data: Isolation Yield

The following table summarizes the yield of this compound and other alkaloids from a crude extract of E. rutaecarpa using the HSCCC method.

CompoundAmount from 180 mg Crude ExtractPurity (%)
Evodiamine28 mg98.7%
Rutaecarpine19 mg98.4%
This compound 21 mg 96.9%
1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone16 mg98.0%
1-methyl-2-dodecyl-4-(1H)-quinolone12 mg97.2%
Data sourced from Liu et al.[3]

Biosynthesis Pathway

The biosynthesis of the 2-alkyl-4-quinolone (2AQ) scaffold of this compound in Evodia rutaecarpa is a notable pathway involving the synergistic action of two novel type III polyketide synthases (PKSs): alkylquinolone synthase (AQS) and alkyldiketide-CoA synthase (ADS) .

This enzymatic machinery facilitates the condensation of three primary substrates:

  • N-methylanthraniloyl-CoA

  • A long-chain fatty acyl-CoA (C8–C12)

  • Malonyl-CoA

The process unfolds as follows:

  • ADS first catalyzes the decarboxylative condensation of a fatty acyl-CoA with malonyl-CoA to produce an alkyldiketide-CoA.

  • Following a non-enzymatic hydrolysis step, AQS then catalyzes the coupling of the resulting diketide acid with N-methylanthraniloyl-CoA. This crucial step involves both C-C and C-N bond formations to complete the synthesis of the 2-alkyl-N-methyl-4-quinolone core structure of this compound.

G Biosynthesis of this compound Core cluster_substrates Substrates cluster_enzymes Enzymatic Steps cluster_products Products FattyAcyl Fatty Acyl-CoA ADS ADS (Alkyldiketide-CoA Synthase) FattyAcyl->ADS Malonyl Malonyl-CoA Malonyl->ADS NMethyl N-methylanthraniloyl-CoA AQS AQS (Alkylquinolone Synthase) NMethyl->AQS Alkyldiketide Alkyldiketide-CoA ADS->Alkyldiketide Condensation EvocarpineCore 2-Alkyl-N-methyl-4-quinolone (this compound Scaffold) AQS->EvocarpineCore Cyclization Alkyldiketide->AQS Hydrolysis & Coupling

Biosynthesis of the this compound core structure.

Chemical Synthesis Pathways

While a definitive total synthesis for this compound is not extensively documented in a single publication, a plausible and efficient pathway can be constructed based on established synthetic methodologies for 2-alkyl- and 2-alkenyl-4(1H)-quinolones. The Conrad-Limpach reaction is a classic method for forming the quinolone core, and the Wittig reaction is ideal for installing the specific (Z)-alkenyl side chain.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C2-side chain via a Wittig reaction and at the quinolone ring via a Conrad-Limpach cyclization.

G Retrosynthetic Analysis of this compound This compound This compound Inter1 2-Formyl-1-methyl-4-quinolone + (C12) Wittig Reagent This compound->Inter1 Wittig Reaction QuinoloneCore 1-Methyl-4-quinolone Inter1->QuinoloneCore Formylation Aniline N-Methylaniline QuinoloneCore->Aniline Conrad-Limpach BetaKetoester β-Ketoester QuinoloneCore->BetaKetoester Conrad-Limpach

Retrosynthetic strategy for this compound.
Experimental Protocol: Proposed Total Synthesis

This proposed synthesis is divided into three main stages: synthesis of the quinolone core, synthesis of the side chain Wittig reagent, and the final coupling reaction.

Stage 1: Synthesis of 2-Formyl-1-methyl-4(1H)-quinolone

  • Conrad-Limpach Reaction: React N-methylaniline with a suitable β-ketoester, such as ethyl acetoacetate, under acidic conditions followed by thermal cyclization (typically by heating in a high-boiling solvent like diphenyl ether) to form 2-methyl-1-methyl-4(1H)-quinolone.

  • Oxidation to Aldehyde: The 2-methyl group is then oxidized to a formyl group. A common method is selenium dioxide (SeO₂) oxidation in a solvent like dioxane or acetic acid under reflux to yield 2-formyl-1-methyl-4(1H)-quinolone.

Stage 2: Synthesis of the Dodecyltriphenylphosphonium Bromide (Wittig Reagent)

  • Synthesis of (Z)-7-Dodecen-1-ol: This intermediate can be synthesized via multiple routes. A common method involves the Wittig reaction between 1-hexanal and the ylide derived from (6-hydroxyhexyl)triphenylphosphonium bromide, which favors the Z-isomer under salt-free conditions.

  • Bromination: The resulting alcohol, (Z)-7-dodecen-1-ol, is converted to the corresponding bromide, 1-bromo-(Z)-7-dodecene, using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

  • Phosphonium Salt Formation: The 1-bromo-(Z)-7-dodecene is then reacted with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile under reflux to form the desired phosphonium salt, ((Z)-dodec-7-en-1-yl)triphenylphosphonium bromide.

Stage 3: Wittig Coupling and Final Product Formation

  • Ylide Generation: The phosphonium salt from Stage 2 is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like THF at low temperature (e.g., -78 °C to 0 °C) to generate the corresponding ylide.

  • Wittig Reaction: The 2-formyl-1-methyl-4(1H)-quinolone from Stage 1, dissolved in THF, is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. The final product, this compound, is purified using column chromatography on silica gel. The Z-geometry of the double bond is generally favored when using non-stabilized ylides under salt-free conditions.

Synthetic Pathway Workflow

G Proposed Total Synthesis of this compound NMA N-Methylaniline Quinolone 2,1-Dimethyl-4-quinolone NMA->Quinolone Conrad-Limpach EAA Ethyl Acetoacetate EAA->Quinolone Aldehyde 2-Formyl-1-methyl-4-quinolone Quinolone->Aldehyde SeO2 Oxidation This compound This compound Aldehyde->this compound Wittig Reaction SideChainHalide 1-Bromo-(Z)-7-dodecene Salt Wittig Salt SideChainHalide->Salt Reflux PPh3 Triphenylphosphine (PPh3) PPh3->Salt Ylide Phosphonium Ylide Salt->Ylide Strong Base (e.g., n-BuLi) Ylide->this compound

Workflow for the proposed synthesis of this compound.

Conclusion

This compound remains an intriguing natural product with potential therapeutic applications. Its primary natural source, Evodia rutaecarpa, provides a rich reservoir for its isolation, and optimized extraction techniques like HSCCC offer efficient means of purification. The elucidation of its biosynthetic pathway, involving the unique interplay of AQS and ADS enzymes, opens avenues for bioengineering and metabolic pathway manipulation. While a dedicated total synthesis is not prominently featured in the literature, established synthetic organic chemistry principles, particularly the Conrad-Limpach and Wittig reactions, provide a robust and feasible framework for its de novo construction. This guide offers researchers the foundational knowledge and detailed protocols necessary to explore the chemistry and pharmacology of this compound further.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Evocarpine

Introduction

This compound is a quinolone alkaloid found in the medicinal plant Evodia rutaecarpa, which is used in traditional Chinese medicine.[1][2] The pharmacological interest in Evodia species necessitates reliable analytical methods for the quantification of its bioactive constituents.[3][4] This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related alkaloids and provides a framework for the validation and application of this technique in research and quality control settings.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed with a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Evodia rutaecarpa

This protocol is adapted from established methods for the extraction of alkaloids from Evodia rutaecarpa.[5]

  • Objective: To extract this compound and other alkaloids from the dried fruits of Evodia rutaecarpa.

  • Materials:

    • Dried, powdered fruits of Evodia rutaecarpa

    • Methanol (HPLC grade)

    • Ammonia solution (25%)

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filter

  • Procedure:

    • Weigh 1.0 g of powdered Evodia rutaecarpa fruit into a conical flask.

    • Add 25 mL of methanol and 1 mL of 25% ammonia solution.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to cool to room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2. Standard Solution Preparation

  • Objective: To prepare a stock solution and a series of calibration standards of this compound.

  • Materials:

    • This compound reference standard

    • Methanol (HPLC grade)

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Protocol

  • Objective: To perform the chromatographic separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (v/v)

    • Elution Mode: Isocratic or Gradient (to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: To be determined by UV scan (typically in the range of 220-350 nm for quinolone alkaloids)

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions and the sample extract.

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Detection Wavelength To be optimized (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Method Validation Parameters (Hypothetical Data for a Validated Method)

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Precision (RSD%)
- Intra-day≤ 2%1.2%
- Inter-day≤ 3%2.5%
Accuracy (Recovery %) 95 - 105%98.5%
Limit of Detection (LOD) (µg/mL) -0.1
Limit of Quantification (LOQ) (µg/mL) -0.5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Evodia rutaecarpa Fruit Powder Extraction Ultrasonic Extraction (Methanol/Ammonia) Sample->Extraction Filtration Centrifugation & Filtration Extraction->Filtration HPLC_Sample Prepared Sample for HPLC Filtration->HPLC_Sample Injection Inject into HPLC System HPLC_Sample->Injection Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dilution Serial Dilution Stock->Dilution Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify this compound in Sample Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

For the method to be considered reliable and accurate, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by analyzing a series of standards over a defined range.

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is spiked into a sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The presented HPLC method provides a robust framework for the quantification of this compound in various samples, particularly from its natural source, Evodia rutaecarpa. Adherence to the detailed protocols and proper method validation will ensure the generation of accurate and reproducible data, which is crucial for research, quality control, and the development of new pharmaceutical products.

References

Application Note: Analysis of Evocarpine using UPLC-Q-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Evocarpine is a quinolone alkaloid found in the dried ripe fruit of Evodia rutaecarpa (Juss.) Benth. (Rutaceae), a plant widely used in traditional Chinese medicine.[1] Pharmacological studies have indicated that alkaloids are the primary active ingredients of E. rutaecarpa, contributing to its analgesic, anti-inflammatory, and antitumor effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development based on this compound. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an ideal technique for this purpose, offering high resolution, speed, and mass accuracy for reliable qualitative and quantitative analysis of target compounds in complex matrices.[1] This application note provides a detailed protocol for the analysis of this compound using UPLC-Q-TOF-MS.

Principle of the Method The method utilizes UPLC for the rapid and efficient chromatographic separation of this compound from other components in the sample matrix. The separated analyte then enters the Q-TOF mass spectrometer, which employs an electrospray ionization (ESI) source to generate protonated molecular ions ([M+H]⁺). The Q-TOF analyzer provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. This allows for confident identification and quantification of this compound, even at low concentrations.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: UPLC-Q-TOF-MS system (e.g., Waters ACQUITY UPLC with a Xevo G2-XS Q-TOF Mass Spectrometer).[1][3]

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[4][5]

  • Chemicals and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • This compound reference standard (purity ≥ 98%)

Sample Preparation

A. Preparation of E. rutaecarpa Extract (In Vitro) This protocol is adapted from methods for analyzing alkaloid constituents from the plant material.

  • Accurately weigh 1.0 g of powdered dried E. rutaecarpa fruit.

  • Add 50 mL of 95% ethanol and perform ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm membrane prior to UPLC-Q-TOF-MS analysis.

B. Preparation of Rat Plasma/Serum Samples (In Vivo) This protocol is designed for pharmacokinetic studies and involves protein precipitation.[1][6]

  • Pipette 200 µL of rat plasma or serum into a clean microcentrifuge tube.[1]

  • Add 200 µL of acetonitrile to precipitate proteins.[1][6]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

  • Collect the supernatant and filter it through a 0.45 µm membrane for analysis.[1]

UPLC-Q-TOF-MS Analysis

The instrumental parameters should be optimized for the specific system in use. The following tables provide a validated starting point for the analysis.

Data Presentation

Table 1: UPLC and Q-TOF-MS Parameters

Parameter Setting
UPLC System
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 mL/min[3][5]
Injection Volume 2 µL[7]
Column Temperature 40°C[3]
Gradient Program 0-1 min, 11% B; 1-2 min, 11-21% B; 2-4 min, 21-33% B; 4-7 min, 33-70% B; 7-9 min, 70-82% B; 9-16 min, 82-100% B; 16-18 min, 100% B; 18-19 min, 100-11% B; 19-20 min, 11% B[1]
Q-TOF-MS System
Ionization Mode ESI Positive[1]
Capillary Voltage 2.1 kV[1]
Source Temperature 80°C[3]
Desolvation Temp. 325°C - 450°C[1][3]
Desolvation Gas Flow 600 - 900 L/h (N₂)[1][3]
Mass Range 50 - 1000 Da[1]

| Lock Mass | Leucine-enkephalin ([M+H]⁺ = 556.2771)[3] |

Table 2: Quantitative Data for this compound Identification This table summarizes the expected mass spectrometric data for this compound based on published findings.[1]

Compound Retention Time (min) Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm) Key Fragment Ions (m/z)

| this compound | Approx. 9.5 | C₂₃H₃₃NO | 340.2640 | 340.2642 | 0.59 | 187, 186, 174, 173, 159 |

Table 3: Representative Method Validation Parameters This table presents typical validation results for the quantification of alkaloids in biological matrices, demonstrating the method's reliability.[4]

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (RSD%) < 15%
Accuracy (% Recovery) 86.5% - 110.4%

| Matrix Effect | 94.1% - 109.4% |

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.

G cluster_prep Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing plant Plant Material (E. rutaecarpa) extraction Solvent Extraction & Filtration plant->extraction plasma Biological Matrix (e.g., Plasma) precipitation Protein Precipitation & Filtration plasma->precipitation uplc UPLC Separation (C18 Column) extraction->uplc precipitation->uplc ms Q-TOF-MS Detection (High-Res MS and MS/MS) uplc->ms identification Compound Identification (Accurate Mass & Fragments) ms->identification quantification Quantification (Pharmacokinetics) identification->quantification

Caption: Experimental workflow for this compound analysis.

G cluster_metabolites Phase I & II Metabolites This compound This compound (Parent Compound) M1 Hydroxylated this compound This compound->M1 Hydroxylation (+O) M2 Hydrogenated this compound This compound->M2 Hydrogenation (+2H) M3 Methylated this compound This compound->M3 Methylation (+CH₂) M4 This compound-Glucuronide This compound->M4 Glucuronide Conjugation (+C₆H₈O₆)

Caption: Potential metabolic pathways of this compound in vivo.

Results and Discussion

Using the described UPLC-Q-TOF-MS method, this compound can be successfully identified and quantified in various samples. Identification is confirmed by matching the retention time with a reference standard and by the high-accuracy mass measurement of the protonated molecule [M+H]⁺, which should be within 5 ppm of the calculated theoretical mass.[1] Further structural confirmation is achieved through the analysis of MS/MS fragmentation patterns.

In vivo studies suggest that after administration, this compound may undergo several metabolic transformations.[8][9] The primary metabolic pathways for alkaloids from Evodia fructus include hydroxylation, hydrogenation, methylation, and glucuronide conjugation.[8][9] The high sensitivity of the Q-TOF-MS allows for the detection and tentative identification of these metabolites in biological fluids like plasma and urine, providing crucial insights for drug metabolism and pharmacokinetic (DMPK) studies.

Conclusion

The UPLC-Q-TOF-MS method detailed in this application note is rapid, sensitive, and accurate for the analysis of this compound. It is suitable for a wide range of applications, from the quality control of herbal medicines to comprehensive in vivo pharmacokinetic and metabolic profiling. The high-resolution and accurate mass capabilities of the Q-TOF detector ensure reliable identification and characterization of this compound and its potential metabolites, making it an invaluable tool for researchers in natural product chemistry and drug development.

References

Application Notes and Protocols: Evocarpine Treatment in HL-60 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocarpine, a quinolone alkaloid isolated from the plant Evodia rutaecarpa, has garnered interest for its potential anticancer properties. While direct studies on this compound in HL-60 human promyelocytic leukemia cells are limited, research on structurally related compounds from the same plant, such as evodiamine and dihydrothis compound, provides a strong foundation for investigating its therapeutic potential.[1] This document outlines detailed protocols for assessing the effects of this compound on HL-60 cells, focusing on cytotoxicity, cell cycle arrest, and apoptosis. The provided methodologies are based on established techniques frequently used in cancer cell biology and drug discovery.

Data Summary

The following tables summarize hypothetical quantitative data based on the effects of related compounds on leukemia cell lines, which can serve as a benchmark for expected outcomes in this compound experiments with HL-60 cells.

Table 1: Cytotoxicity of this compound on HL-60 Cells

Treatment DurationIC50 Value (µM)
24 hours15 µM
48 hours8 µM
72 hours5 µM

Table 2: Effect of this compound on HL-60 Cell Cycle Distribution (48-hour treatment)

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)45%35%20%
560%25%15%
1075%15%10%

Table 3: Induction of Apoptosis by this compound in HL-60 Cells (48-hour treatment)

Treatment Concentration (µM)% of Apoptotic Cells (Annexin V-FITC Positive)
0 (Control)5%
525%
1050%

Experimental Protocols

Cell Culture and Maintenance

Protocol:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on HL-60 cells and calculate the IC50 value.

Protocol:

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) and incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Cell Cycle Analysis by Flow Cytometry

Purpose: To investigate the effect of this compound on cell cycle progression in HL-60 cells.

Protocol:

  • Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Purpose: To quantify the number of apoptotic cells induced by this compound treatment.

Protocol:

  • Seed HL-60 cells in a 6-well plate and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.[2]

Western Blot Analysis

Purpose: To examine the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Treat HL-60 cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p27, and β-actin as a loading control) overnight at 4°C.[3][4]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflow

This compound-Induced Apoptosis Pathway in HL-60 Cells

The following diagram illustrates the potential signaling pathway through which this compound may induce apoptosis in HL-60 cells, based on the mechanisms of related compounds. Dihydrothis compound has been shown to inhibit the mTOR pathway, leading to cytotoxicity and apoptosis in acute myeloid leukemia (AML) cells.[5] Evodiamine, another related alkaloid, induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[1]

Evocarpine_Apoptosis_Pathway This compound This compound mTOR mTORC1/2 This compound->mTOR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation mTOR->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of this compound in HL-60 cells.

Experimental Workflow for this compound Evaluation

The diagram below outlines the general workflow for evaluating the anticancer effects of this compound on HL-60 cells.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion CellCulture HL-60 Cell Culture MTT MTT Assay (Cytotoxicity) CellCulture->MTT IC50 Determine IC50 MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay WesternBlot Western Blot (Protein Expression) IC50->WesternBlot DataAnalysis Data Analysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for investigating this compound's effects.

References

Analytical Standards for the Quantification of Evocarpine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocarpine, a quinolone alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered interest for its potential pharmacological activities, including antimycobacterial and vasorelaxant effects. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides detailed application notes and protocols for the quantitative analysis of this compound using high-performance liquid chromatography-ultraviolet detection (HPLC-UV) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Analytical Standards and Reagents

A certified analytical standard of this compound is essential for accurate quantification. Several commercial suppliers offer this compound standards, including:

  • TargetMol

  • ChemFaces

  • BIORLAB

  • DC Chemicals

  • Ruixibiotech

It is imperative to obtain a certificate of analysis (CoA) with the standard, detailing its purity and identity. High-purity solvents (HPLC or LC-MS grade), such as acetonitrile, methanol, and water, along with high-purity formic acid, are required for mobile phase preparation and sample extraction.

Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in herbal extracts and formulations where concentrations are expected to be relatively high.

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Herbal Extract):

  • Accurately weigh 1 g of powdered Evodia rutaecarpa fruit.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Quantification of this compound by UPLC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates. The mass spectrum of this compound shows a prominent quasimolecular ion peak at m/z 340 [M+H]⁺.

Instrumentation and Conditions
ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Column UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z): 340.3Product Ion (m/z): (To be determined by infusion)
Cone Voltage 30 V
Collision Energy 20 eV
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to a UPLC vial for analysis.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Stable under tested conditions (e.g., freeze-thaw, short-term)

Experimental Workflows and Signaling Pathways

UPLC-MS/MS Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 evaporation Evaporation centrifugation1->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 injection Injection centrifugation2->injection separation UPLC Separation (C18 Column) injection->separation ionization ESI+ separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: UPLC-MS/MS workflow for this compound quantification.

Proposed Signaling Pathway for this compound's Vasorelaxant Effect

This compound has been reported to exhibit vasorelaxant effects by inhibiting Ca²⁺ influx through voltage-dependent calcium channels (VDCCs). This action likely leads to a decrease in intracellular calcium concentration in vascular smooth muscle cells, resulting in muscle relaxation and vasodilation.

Evocarpine_Signaling_Pathway This compound This compound vdcc Voltage-Dependent Calcium Channel (VDCC) This compound->vdcc Inhibition ca_influx Ca²⁺ Influx vdcc->ca_influx relaxation Vasorelaxation vdcc->relaxation Leads to intracellular_ca [Ca²⁺]i ca_influx->intracellular_ca Increases mlck Myosin Light Chain Kinase (MLCK) intracellular_ca->mlck Activates contraction Smooth Muscle Contraction mlck->contraction Promotes

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Application Notes and Protocols: In Vitro Assay for Measuring Evocarpine's Ca2+ Influx Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocarpine, a quinolone alkaloid isolated from Evodiae fructus, has demonstrated various pharmacological activities, including vasorelaxant effects.[1] A key mechanism underlying these effects is the inhibition of Ca2+ influx through voltage-dependent calcium channels (VDCCs).[1] Calcium ions (Ca2+) are crucial second messengers involved in a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[2] The ability to modulate Ca2+ influx makes this compound a compound of interest for therapeutic development. This document provides a detailed protocol for an in vitro fluorescence-based assay to measure and quantify the inhibitory effect of this compound on Ca2+ influx in a cell-based model.

The assay utilizes a fluorescent calcium indicator, such as Fura-2 AM or those included in commercially available kits like the FLIPR Calcium Assay kits, which can be introduced into cells.[3][4][5][6][7] These indicators exhibit a change in fluorescence intensity upon binding to free intracellular Ca2+.[8] By inducing Ca2+ influx using a depolarizing agent like potassium chloride (KCl) and measuring the subsequent change in fluorescence in the presence and absence of this compound, the inhibitory activity of the compound can be determined.[1]

Principle of the Assay

This assay is based on the principle of competitive inhibition of voltage-dependent calcium channels. In this protocol, cultured cells are first loaded with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to passively diffuse across the cell membrane.[4] Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[4]

Following dye loading, the cells are treated with varying concentrations of this compound. Subsequently, Ca2+ influx is stimulated by the addition of a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-dependent Ca2+ channels. The influx of extracellular Ca2+ leads to an increase in the intracellular Ca2+ concentration, which is detected by a rapid increase in the fluorescence of the calcium indicator. The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal in treated cells compared to untreated controls.

Signaling Pathway of this compound's Ca2+ Influx Inhibition

cluster_0 cluster_1 cluster_2 extracellular Extracellular Space intracellular Intracellular Space membrane KCl High Extracellular K+ depolarization Membrane Depolarization KCl->depolarization Induces VDCC Voltage-Dependent Ca2+ Channel (VDCC) depolarization->VDCC Opens Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase cellular_response Cellular Response (e.g., Contraction) Ca_increase->cellular_response Triggers This compound This compound This compound->VDCC Inhibits

Caption: Signaling pathway of this compound's inhibition of voltage-dependent Ca2+ channel-mediated Ca2+ influx.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

  • Cell Line: A suitable cell line expressing voltage-dependent calcium channels (e.g., SH-SY5Y, PC12, or primary smooth muscle cells).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or F-12K).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • 96-well black-wall, clear-bottom microplates

  • This compound: Stock solution prepared in DMSO.

  • Fluorescent Calcium Indicator:

    • Fura-2 AM[3][6][7] or

    • FLIPR Calcium 6 Assay Kit (or similar)[4]

  • Pluronic F-127 (if using Fura-2 AM)[3][7]

  • Probenecid (optional, to prevent dye leakage)[3][7]

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+[3][6]

  • HEPES

  • Potassium Chloride (KCl) : Stimulus solution.

  • Dimethyl Sulfoxide (DMSO) : Vehicle control.

  • Fluorescence Microplate Reader with bottom-read capabilities and appropriate filters for the chosen dye.

Experimental Workflow

A 1. Cell Seeding (96-well plate) B 2. Cell Culture (24-48 hours) A->B C 3. Dye Loading (e.g., Fura-2 AM) B->C D 4. Incubation with this compound (Varying concentrations) C->D E 5. Baseline Fluorescence Reading D->E F 6. Stimulation with KCl E->F G 7. Kinetic Fluorescence Reading F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for the in vitro Ca2+ influx inhibition assay.

Step-by-Step Procedure

1. Cell Culture and Seeding a. Culture cells in T-75 flasks with the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2. b. Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and determine the cell density. d. Seed the cells into a 96-well black-wall, clear-bottom plate at an optimized density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. e. Incubate the plate for 24-48 hours to allow for cell attachment and formation of a monolayer.

2. Preparation of Reagents a. Assay Buffer (HBSS with HEPES): Prepare HBSS containing 20 mM HEPES, pH 7.4. b. Dye Loading Solution (Example for Fura-2 AM): i. Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. ii. On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in Assay Buffer. iii. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.[3][7] iv. If using, add probenecid to a final concentration of 2.5 mM.[7] c. This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. d. KCl Stimulus Solution: Prepare a high concentration KCl solution (e.g., 100 mM) in Ca2+-free HBSS with HEPES. This will be added to the wells to achieve a final concentration that induces depolarization (e.g., 60 mM).

3. Dye Loading a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of Assay Buffer. c. Add 100 µL of the Dye Loading Solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.[7]

4. Compound Incubation a. After incubation, gently aspirate the Dye Loading Solution. b. Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. c. Add 100 µL of the this compound working solutions or vehicle control to the respective wells. d. Incubate the plate at room temperature for 15-30 minutes in the dark.

5. Fluorescence Measurement a. Set up the fluorescence plate reader to measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement with excitation at 340 nm and 380 nm, and emission at 510 nm).[3][7] b. Record a baseline fluorescence reading for 1-2 minutes. c. Using the plate reader's injection system, add 50 µL of the KCl Stimulus Solution to each well. d. Immediately begin kinetic reading of the fluorescence signal every 1-2 seconds for 3-5 minutes to capture the peak Ca2+ influx.

Data Presentation and Analysis

The change in intracellular Ca2+ concentration is typically represented as the ratio of fluorescence intensities at two excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence intensity (ΔF) from baseline (F0), often normalized to the baseline (ΔF/F0).

The inhibitory effect of this compound is calculated as a percentage of the response observed in the vehicle-treated control wells.

% Inhibition = [1 - (Peak Response_this compound / Peak Response_Vehicle)] x 100

The IC50 value (the concentration of this compound that causes 50% inhibition of the Ca2+ influx) can be determined by plotting the % Inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Summary of Quantitative Data

This compound Concentration (µM)Peak Fluorescence Response (Arbitrary Units)% Inhibition
0 (Vehicle)1.50 ± 0.080
11.25 ± 0.0616.7
31.02 ± 0.0532.0
100.76 ± 0.0449.3
300.45 ± 0.0370.0
1000.20 ± 0.0286.7
IC50 (µM) ~9.8 [1]

Note: The data presented in this table are hypothetical and for illustrative purposes, with the IC50 value based on published literature.[1] Actual results may vary depending on the experimental conditions.

Troubleshooting

  • Low Signal-to-Noise Ratio: Optimize cell density, dye loading concentration, and incubation time. Ensure complete removal of extracellular dye.

  • High Well-to-Well Variation: Ensure uniform cell seeding and careful pipetting. Check for edge effects on the plate.

  • No Response to KCl Stimulation: Verify the viability of the cells and the expression of functional voltage-dependent calcium channels. Confirm the concentration and purity of the KCl solution.

  • Precipitation of this compound: Ensure the final DMSO concentration is low and compatible with the assay. Prepare fresh dilutions of the compound for each experiment.

References

Application Notes and Protocols for Evaluating the Antimycobacterial Activity of Evocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the antimycobacterial efficacy of Evocarpine, a quinolone alkaloid isolated from Evodiae fructus.[1] Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) strains.[2][3] this compound has demonstrated promising antimycobacterial activity, making it a viable candidate for further investigation.[4][5][6] These protocols detail a phased approach, beginning with primary in vitro screening to determine minimum inhibitory and bactericidal concentrations, followed by an assessment of cytotoxicity to establish a selectivity index, and culminating in an evaluation of intracellular activity within a macrophage host-cell model. The provided methodologies, data presentation structures, and workflow diagrams are intended to guide researchers in the systematic evaluation of this compound as a potential anti-TB therapeutic agent.

Overall Experimental Workflow

The experimental design follows a logical progression from basic screening to more complex, biologically relevant assays. The initial phase establishes the direct antimycobacterial potency of this compound. The second phase assesses its safety profile against mammalian cells. The final phase investigates its ability to eliminate mycobacteria within their primary host cell, the macrophage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Intracellular Efficacy MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC For bactericidal assessment SI Calculate Selectivity Index (SI) SI = CC50 / MIC MIC->SI Cyto Cytotoxicity Assay (e.g., MTT on Macrophages) Cyto->SI MacAssay Intracellular Activity Assay in M. tuberculosis-infected Macrophages SI->MacAssay If SI is favorable G cluster_0 Decision Logic start Obtain MIC & CC50 Values calc_si Calculate Selectivity Index (SI = CC50 / MIC) start->calc_si decision Is SI > 10? calc_si->decision proceed Proceed to Intracellular & In Vivo Models decision->proceed Yes stop Compound is likely too toxic. Re-evaluate or abandon. decision->stop No G cluster_legend Pathway Legend UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_Ala MurC UDP_NAM_dipeptide UDP-NAM-L-Ala-D-Glu UDP_NAM_Ala->UDP_NAM_dipeptide MurD MurE MurE Ligase UDP_NAM_dipeptide->MurE m-DAP, ATP UDP_NAM_tripeptide UDP-NAM-L-Ala-D-Glu-m-DAP This compound This compound This compound->MurE Inhibition MurE->UDP_NAM_tripeptide key1 Precursor key2 Enzyme key3 Inhibitor key4 Product

References

Troubleshooting & Optimization

addressing Evocarpine stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Evocarpine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1] Small molecules can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and potentially producing byproducts with off-target effects.

Q2: What are the primary factors that can contribute to the degradation of this compound in my cell culture setup?

A2: Several factors can contribute to the degradation of a small molecule like this compound:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds.[1]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]

  • Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[1]

  • Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.[1]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: You can assess the stability of your compound by incubating it in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates instability.[1][2]

Q4: What are the known biological activities of this compound that might be affected by its stability?

A4: this compound, a quinolone alkaloid, has been shown to inhibit Ca²⁺ influx through voltage-dependent calcium channels.[3][4] It also exhibits antimycobacterial activity and can induce apoptosis in certain cancer cell lines.[4][5] More broadly, extracts containing this compound have been associated with the regulation of the JAK-STAT signaling pathway.[6] Instability would lead to a lower effective concentration, diminishing these biological effects in your experiments.

Troubleshooting Guide

If you are experiencing issues with this compound in your cell culture experiments, follow this troubleshooting guide.

Issue 1: Precipitate formation upon adding this compound to the culture medium.
Potential Cause Troubleshooting Step Success Indicator
Poor Solubility 1. Check Stock Solution: Ensure your stock solution (typically in DMSO) is fully dissolved. Gently warm or sonicate if necessary.[7] 2. Optimize Dilution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium.[7] 3. Lower Final Concentration: Test a range of lower final concentrations of this compound.[7] 4. Alternative Solvents: Consider using an alternative solvent for your stock solution, ensuring it is compatible with your cell line.[7]The medium remains clear with no visible precipitate after the addition of this compound.
Media Composition 1. Test Different Media: The composition of the cell culture medium can impact solubility. Test the solubility of this compound in different media formulations if possible.[7][8]This compound remains soluble in an alternative medium formulation.
Issue 2: Loss of this compound activity over the course of the experiment.
Potential Cause Troubleshooting Step Success Indicator
Chemical Degradation 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before use.[1] 2. Minimize Exposure: Protect the stock solution and media containing this compound from light. 3. Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions using HPLC or LC-MS.[1][2]Consistent biological activity is observed across experiments with freshly prepared solutions. Analytical methods confirm the stability of this compound for the duration of the experiment.
Enzymatic Degradation 1. Use Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce enzymatic degradation.[1]Increased stability and consistent biological effect of this compound in serum-free conditions.
Adsorption to Plastics 1. Test Different Labware: Some compounds can adsorb to the surface of plastic labware. Consider using low-adsorption plates or glass containers if compatible with your experimental setup.[2]Higher effective concentration of this compound in the medium as confirmed by analytical methods.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium (both with and without serum) with this compound to the final desired experimental concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C and 5% CO₂.

  • At each time point, remove one aliquot for each condition and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time to determine the stability profile.

Data Presentation:

Table 1: Stability of this compound in Cell Culture Medium Over Time

Time (hours)This compound Concentration (% of T=0) - Medium with SerumThis compound Concentration (% of T=0) - Medium without Serum
0100100
2
4
8
24
48
72

Visualizations

Signaling Pathways and Workflows

Evocarpine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound VDCaC Voltage-Dependent Calcium Channel This compound->VDCaC Inhibits CytokineReceptor Cytokine Receptor This compound->CytokineReceptor Modulates? Ca2_influx Ca²⁺ Influx VDCaC->Ca2_influx Mediates JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: Putative signaling pathways affected by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound CheckPrecipitate Is there visible precipitate in the media? Start->CheckPrecipitate TroubleshootSolubility Troubleshoot Solubility: - Check stock solution - Optimize dilution - Test lower concentrations CheckPrecipitate->TroubleshootSolubility Yes CheckActivity Is there a loss of biological activity over time? CheckPrecipitate->CheckActivity No TroubleshootSolubility->CheckActivity TroubleshootStability Troubleshoot Stability: - Prepare fresh solutions - Protect from light - Consider serum-free media CheckActivity->TroubleshootStability Yes End Consistent Results CheckActivity->End No PerformStabilityAssay Perform Stability Assay (HPLC/LC-MS) TroubleshootStability->PerformStabilityAssay PerformStabilityAssay->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Evocarpine In Vivo Dosage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with evocarpine in in vivo studies. The information is designed to address common challenges and provide a framework for systematic dosage optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Question Possible Causes Troubleshooting Steps
Why am I not observing the expected therapeutic effect at my initial dose? 1. Inadequate Bioavailability: this compound has a low oral absorption ratio of 4.7% in rats.[1] 2. Rapid Metabolism and Clearance: The half-life of this compound is short (0.6 h-1), and it is metabolized into EVCA.[1] 3. Insufficient Dose: The initial dose may be below the therapeutic threshold.1. Optimize Route of Administration: Consider intravenous (IV) administration for higher bioavailability. If oral administration is necessary, explore formulation strategies like nanoemulsions or co-administration with absorption enhancers. 2. Adjust Dosing Frequency: A continuous infusion or more frequent dosing schedule may be necessary to maintain therapeutic plasma concentrations. 3. Perform a Dose-Response Study: Systematically increase the dose to identify the minimum effective concentration.
I am observing unexpected toxicity or adverse effects. What should I do? 1. Dose is too high: Exceeding the maximum tolerated dose (MTD). 2. Off-target effects: this compound may interact with other biological targets. 3. Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects.1. Dose De-escalation: Reduce the dose to a lower, non-toxic level and gradually increase it while monitoring for adverse events. 2. Conduct Toxicological Assessments: Perform comprehensive toxicological studies, including histopathology and clinical chemistry, to identify the affected organs. 3. Evaluate the Vehicle: Run a control group treated with the vehicle alone to rule out its contribution to the observed toxicity.
How can I confirm that this compound is reaching the target tissue? 1. Poor tissue penetration: The compound may not be efficiently crossing biological barriers to reach the site of action.1. Bioanalytical Method Development: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and target tissues. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug concentration at the target site with the observed pharmacological effect.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the in vivo use of this compound.

Q1: What is a recommended starting dose for this compound in rats?

A1: Based on pharmacokinetic studies in rats, intravenous doses up to 75 mg/kg have been used and showed linear elimination.[1] For oral administration, a significantly higher dose would be required to compensate for the low bioavailability. A starting point for an oral dose could be calculated based on the 4.7% absorption ratio, but empirical dose-finding studies are essential.[1]

Q2: What is the primary route of administration for this compound?

A2: Intravenous (IV) injection provides 100% bioavailability and is recommended for initial efficacy and pharmacokinetic studies.[1] Oral administration is possible, but researchers must account for very low absorption.[1]

Q3: What are the known pharmacokinetic parameters of this compound in rats?

A3: The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous administration.[1]

ParameterValueUnit
Total Plasma Clearance (CL)60ml/min.kg
Volume of Distribution (Vd)3.21L/kg
Half-life (T1/2)0.6h-1
Metabolic Ratio to EVCA15.4%
Oral Absorption Ratio4.7%

Q4: What are the known biological activities of this compound?

A4: this compound is a quinolone alkaloid that has been shown to inhibit Ca2+ influx through voltage-dependent calcium channels.[2] It also exhibits antimycobacterial activity and can induce apoptotic cell death in promyelocytic leukaemia HL-60 cells.[2]

Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study of this compound in Rats

This protocol outlines a fundamental procedure to determine the pharmacokinetic profile of this compound in a rat model.

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 200-250 g

  • Acclimatization: At least one week under standard laboratory conditions.

2. This compound Formulation:

  • For IV administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be minimized.

  • For Oral (PO) administration: Prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).

3. Dosing and Administration:

  • IV group: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.

  • PO group: Administer a single dose (e.g., 100 mg/kg, adjusted for bioavailability) via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:

    • Pre-dose (0 min)
    • Post-dose: 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

5. Sample Analysis:

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

6. Data Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a plausible signaling pathway for this compound based on its known mechanism of action and a typical workflow for in vivo dosage optimization.

Evocarpine_Signaling_Pathway This compound This compound VDCC Voltage-Dependent Calcium Channel (VDCC) This compound->VDCC Inhibits Ca_influx Ca2+ Influx Downstream Downstream Cellular Effects (e.g., Apoptosis) Ca_influx->Downstream Modulates

Caption: Plausible signaling pathway of this compound via inhibition of voltage-dependent calcium channels.

Dosage_Optimization_Workflow Start Start: Define Therapeutic Goal LitReview Literature Review & In Vitro Data Analysis Start->LitReview DoseRange Initial Dose Range Selection LitReview->DoseRange AcuteTox Acute Toxicity Study (Dose Escalation) DoseRange->AcuteTox MTD Determine Maximum Tolerated Dose (MTD) AcuteTox->MTD EfficacyStudy Dose-Response Efficacy Study MTD->EfficacyStudy PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling EfficacyStudy->PKPD OptimalDose Define Optimal Dose Regimen PKPD->OptimalDose ChronicTox Chronic Toxicity Study (at optimal dose) OptimalDose->ChronicTox End Proceed to Further Preclinical Studies ChronicTox->End

References

Technical Support Center: Overcoming Evocarpine Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Evocarpine and encountering bacterial resistance.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Scenario 1: Decreased Susceptibility of Bacterial Strain to this compound After Repeated Exposure

Question: Our bacterial strain, which was initially sensitive to this compound, is now showing significantly higher Minimum Inhibitory Concentration (MIC) values after several passages in media containing sub-lethal concentrations of the compound. What could be the reason for this?

Answer: This phenomenon is likely due to the development of acquired resistance. Bacteria can develop resistance through several mechanisms, especially under selective pressure. The primary mechanisms to consider are:

  • Target Modification: Spontaneous mutations in the bacterial gene encoding the cellular target of this compound can reduce its binding affinity.[1][2]

  • Increased Efflux: The bacteria may have upregulated the expression of efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target.[3][4][5][6]

  • Enzymatic Inactivation: Although less common for alkaloids, the bacteria could have acquired the ability to produce enzymes that chemically modify and inactivate this compound.

To investigate the underlying cause, we recommend the following experimental workflow:

cluster_0 Experimental Workflow: Investigating Acquired Resistance A Resistant Strain Isolated B MIC Determination vs. Wild-Type A->B C Efflux Pump Activity Assay (e.g., Ethidium Bromide Efflux) B->C D Whole Genome Sequencing B->D G Identify Upregulation of Efflux Pumps C->G Increased Efflux E Gene Expression Analysis (qRT-PCR) of Efflux Pump & Target Genes D->E F Identify Mutations in Target Gene D->F Sequence Comparison E->G Upregulated Expression H Hypothesis Confirmed F->H Target Modification G->H Increased Efflux

Caption: Workflow for investigating acquired this compound resistance.

Scenario 2: High Variability in MIC values for this compound Across Experiments

Question: We are observing inconsistent MIC values for this compound against the same bacterial strain in different experimental runs. What could be causing this variability?

Answer: Inconsistent MIC values can stem from several experimental factors. It is crucial to standardize your protocol to ensure reproducibility. Potential sources of variability include:

  • Inoculum Size: The starting concentration of bacteria can significantly impact the MIC value. A higher inoculum may require a higher concentration of the drug to inhibit growth.

  • Growth Phase of Bacteria: Bacteria in different growth phases (e.g., lag vs. exponential) can exhibit varying susceptibility to antimicrobial agents.

  • Media Composition: Components in the growth medium can sometimes interact with the experimental compound, reducing its effective concentration.

  • Solubility and Stability of this compound: If this compound is not fully dissolved or is unstable in the experimental medium, its effective concentration will be lower and more variable.

We recommend the following troubleshooting steps:

cluster_1 Troubleshooting Inconsistent MIC Values A Inconsistent MICs B Standardize Inoculum Preparation (OD600 measurement) A->B C Use Bacteria from Mid-Exponential Growth Phase A->C D Verify this compound Solubility & Stability in Test Medium A->D E Consistent Incubation Time & Temperature A->E F Reproducible MICs B->F C->F D->F E->F

Caption: Troubleshooting flowchart for inconsistent MIC results.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of intrinsic resistance to this compound in some bacterial species?

A1: Intrinsic resistance is the innate ability of a bacterium to resist a particular antimicrobial agent.[7] For a quinolone alkaloid like this compound, likely mechanisms of intrinsic resistance include:

  • Reduced Cell Wall Permeability: The outer membrane of some bacteria (especially Gram-negative bacteria) can be a formidable barrier, preventing this compound from entering the cell and reaching its intracellular target.[7]

  • Naturally Active Efflux Pumps: Some bacteria constitutively express efflux pumps that can recognize and expel a broad range of compounds, including this compound.[8]

Q2: How can I overcome this compound resistance mediated by efflux pumps?

A2: A promising strategy to combat efflux-mediated resistance is the use of combination therapy with an Efflux Pump Inhibitor (EPI).[4][5][9] EPIs are compounds that can block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy.[5]

The synergistic effect of this compound and a potential EPI can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.

cluster_2 Mechanism of Efflux Pump Inhibition This compound This compound Pump Efflux Pump This compound->Pump Efflux Target Intracellular Target This compound->Target Binding EPI Efflux Pump Inhibitor EPI->Pump Inhibition Inhibition Bacterial Inhibition Target->Inhibition

Caption: Overcoming resistance with an Efflux Pump Inhibitor.

Q3: Can target modification resistance to this compound be overcome?

A3: Overcoming target modification resistance is challenging but possible. Strategies include:

  • Combination Therapy: Using this compound in combination with another antimicrobial agent that has a different cellular target can create a synergistic effect and reduce the likelihood of resistance developing to both drugs simultaneously.[10][11][12]

  • Development of Analogs: Synthesizing derivatives of this compound that can bind to the mutated target with high affinity is a long-term drug development strategy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in mid-exponential growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium across the wells of a 96-well plate. Leave the last well as a growth control (no drug).

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculate each well with 5 x 10^5 CFU/mL of the bacterial suspension.

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a second compound (e.g., an EPI).

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second compound along the y-axis.

  • The result is a matrix of wells containing various concentrations of both compounds.

  • Inoculate the plate with the bacterial strain as described in the MIC protocol.

  • Incubate and determine the MIC of each compound in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)

Interpretation of FIC Index:

  • ≤ 0.5: Synergy

  • 0.5 to 4.0: Additive or indifferent

  • 4.0: Antagonism

Ethidium Bromide (EtBr) Efflux Assay

This assay qualitatively or quantitatively measures the activity of efflux pumps.

Materials:

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (a substrate for many efflux pumps)

  • Glucose

  • Efflux pump inhibitor (positive control)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Wash and resuspend bacterial cells in PBS.

  • Load the cells with EtBr in the presence of an agent that de-energizes the membrane (e.g., CCCP), allowing EtBr to accumulate.

  • Wash the cells to remove external EtBr.

  • Initiate efflux by adding glucose to energize the pumps.

  • Monitor the fluorescence of the supernatant or the decrease in intracellular fluorescence over time. Reduced fluorescence indicates EtBr efflux.

  • Repeat the assay in the presence of a known EPI and this compound to see if they inhibit EtBr efflux.

Data Presentation

Clear and structured data presentation is crucial for comparing results.

Table 1: MIC Values of this compound Against Wild-Type and Resistant Strains

Bacterial StrainPassage NumberThis compound MIC (µg/mL)Fold Change
Wild-Type08-
Resistant Isolate 110648
Resistant Isolate 21012816

Table 2: Checkerboard Assay Results for this compound in Combination with an Efflux Pump Inhibitor (EPI)

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (Synergy)
This compound6480.1250.375 (Synergistic)
EPI3280.250

References

minimizing interference of other alkaloids in Evodia extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the interference of other alkaloids in Evodia extract during experimental analysis.

Frequently Asked questions (FAQs)

Q1: What are the major classes of alkaloids in Evodia extract that can cause interference?

Evodia extracts contain two primary classes of alkaloids that can interfere with each other during analysis: indole quinazoline alkaloids and quinolone alkaloids. The most commonly studied indole alkaloids are evodiamine and rutaecarpine, while the quinolone alkaloids include evocarpine and others.[1][2] Their structural similarities can lead to challenges in separation and quantification.

Q2: What are the common analytical challenges encountered due to alkaloid interference in Evodia extract analysis?

The primary challenges include:

  • Co-elution in Chromatography: Structurally similar alkaloids may have comparable retention times in High-Performance Liquid Chromatography (HPLC), leading to overlapping peaks and inaccurate quantification.

  • Matrix Effects in Mass Spectrometry (MS): Co-eluting alkaloids and other matrix components can suppress or enhance the ionization of the target analyte in the MS source, leading to erroneous quantification.[3][4][5][6]

  • Inaccurate Quantification: Both co-elution and matrix effects can lead to an overestimation or underestimation of the true concentration of the target alkaloid.

Q3: What are the initial steps to take when suspecting interference in my analysis?

If you suspect interference, the following initial steps are recommended:

  • Review Your Chromatogram: Look for signs of peak tailing, fronting, or the presence of shoulders on your peak of interest, which can indicate co-elution.

  • Perform a Spike-and-Recovery Experiment: Spike a known concentration of your target alkaloid standard into the Evodia extract and a blank solvent. A significant difference in the recovery between the two samples suggests the presence of matrix effects.

  • Run a Blank Extract: Inject a blank extract (processed without the plant material) to identify any peaks originating from your solvents or sample preparation process.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Chromatographic Resolution (Peak Tailing, Overlapping Peaks)
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase: Basic alkaloids can interact with residual silanol groups on C18 columns, causing peak tailing.1. Modify Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the alkaloids and reduce their interaction with silanols. 2. Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol groups.[2] 3. Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.Improved peak symmetry and resolution.
Inadequate Mobile Phase Strength: The mobile phase may not be strong enough to elute all compounds effectively, leading to peak broadening and overlap.1. Adjust Organic Modifier Concentration: Systematically increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. 2. Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[2]Better separation of closely eluting peaks.
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.1. Dilute the Sample: Reduce the concentration of your sample extract. 2. Decrease Injection Volume: Inject a smaller volume of your sample onto the column.[1]Sharper, more symmetrical peaks.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression or Enhancement: Co-eluting compounds from the extract interfere with the ionization of the target analyte in the mass spectrometer source.[3][4][5][6]1. Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering matrix components before LC-MS analysis.[3][4][5][6] 2. Optimize Chromatography: Adjust the HPLC gradient to separate the analyte of interest from the interfering compounds. Even a slight shift in retention time can move your analyte out of a region of ion suppression. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.More accurate and reproducible quantification.
Insufficient Chromatographic Separation: Even if peaks appear resolved in the UV chromatogram, co-eluting compounds can still cause matrix effects in the MS.1. Employ a Longer Column or a Column with a Smaller Particle Size (e.g., UPLC): This will increase the chromatographic resolution and improve the separation of analytes from matrix components.[4] 2. Modify the Mobile Phase Gradient: A shallower gradient can improve the separation of complex mixtures.[2]Better separation of the target analyte from interfering compounds, leading to reduced matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Evodia Extract

This protocol is designed to remove interfering compounds from a crude Evodia extract prior to HPLC or LC-MS analysis. Cation-exchange SPE is particularly effective for isolating alkaloids.

Materials:

  • Crude Evodia extract (dissolved in a suitable solvent, e.g., methanol)

  • Strong Cation Exchange (SCX) SPE cartridge

  • Methanol

  • Deionized water

  • Ammonia solution (5%) in methanol

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SCX cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute the crude Evodia extract with deionized water to reduce the organic solvent concentration to <5%. Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-retained compounds.

    • Wash the cartridge with 5 mL of methanol to remove non-polar, non-basic compounds.

  • Elution: Elute the retained alkaloids with 5 mL of 5% ammonia in methanol. The ammonia will neutralize the charge of the alkaloids, releasing them from the sorbent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).

Protocol 2: Liquid-Liquid Extraction (LLE) for Alkaloid Fractionation

This protocol utilizes the basic nature of alkaloids to separate them from neutral and acidic compounds.

Materials:

  • Crude Evodia extract

  • Dichloromethane (or another suitable organic solvent)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

Procedure:

  • Dissolve the crude extract in dichloromethane.

  • Add an equal volume of 1M HCl to the dichloromethane solution in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The protonated alkaloids will move to the aqueous layer.

  • Collect the aqueous layer.

  • Wash the organic layer again with 1M HCl and combine the aqueous layers.

  • Adjust the pH of the combined aqueous layers to >10 with 1M NaOH. This will deprotonate the alkaloids, making them soluble in organic solvents again.

  • Extract the basified aqueous solution twice with equal volumes of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified alkaloid fraction.

Data Presentation

Table 1: Comparison of Extraction and Cleanup Methods for Alkaloids

MethodPrincipleAverage Recovery (%)Average Purity (%)Key AdvantageKey Disadvantage
Liquid-Liquid Extraction (LLE) Partitioning based on pH and solubility77.4[7]ModerateCost-effective and simpleCan be labor-intensive and may form emulsions
Solid-Phase Extraction (SPE) Selective adsorption and elution84.1 - 94.7[7]92.1[8]High selectivity and cleaner extractsHigher cost of consumables (cartridges)
Accelerated Solvent Extraction (ASE) High temperature and pressure extractionHigh88.8[8]Fast and requires less solventRequires specialized equipment
Microwave-Assisted Extraction (MAE) Microwave energy for extractionHigh88.2[8]Very fast and efficientPotential for thermal degradation of some compounds

Note: Recovery and purity percentages are generalized from studies on various plant alkaloids and may vary depending on the specific Evodia species and the target alkaloid.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup (Interference Removal) cluster_analysis Analysis Evodia Evodia Plant Material Extraction Crude Extraction (e.g., Maceration, Sonication) Evodia->Extraction CrudeExtract Crude Evodia Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) CrudeExtract->LLE Option 2 HPLC HPLC Analysis SPE->HPLC LCMS LC-MS Analysis SPE->LCMS LLE->HPLC LLE->LCMS

Caption: Experimental workflow for minimizing alkaloid interference.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Analytical Problem (e.g., Poor Resolution, Inaccurate Quantification) CheckChromatogram Review Chromatogram for Peak Shape Issues Problem->CheckChromatogram SpikeRecovery Perform Spike-and-Recovery Experiment Problem->SpikeRecovery OptimizeHPLC Optimize HPLC Method (Mobile Phase, Column) CheckChromatogram->OptimizeHPLC If peak shape is poor ImproveCleanup Improve Sample Cleanup (SPE, LLE) SpikeRecovery->ImproveCleanup If recovery is low UseIS Use Isotope-Labeled Internal Standard SpikeRecovery->UseIS For matrix effects

Caption: Troubleshooting logic for common analytical issues.

References

troubleshooting inconsistent results in Evocarpine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Evocarpine bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between different experiments. What are the common causes for this?

A1: Inconsistent IC50 values for a specific compound like this compound are a common issue in cell-based assays. Several factors can contribute to this variability:

  • Compound Purity and Stability: The purity of your this compound stock can differ between batches. Impurities or degradation products may possess their own biological activity, leading to fluctuating IC50 values. Ensure you are using a high-purity standard and follow proper storage conditions.

  • Cell Culture Conditions:

    • Serum Percentage: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules like this compound, reducing its effective concentration. Variations in the FBS percentage in your culture medium can significantly alter the apparent IC50.

    • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Always use cells within a consistent and low passage range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Assay Protocol Variations: Minor differences in experimental procedures can lead to large variations in results. This includes inconsistencies in cell seeding density, drug incubation time, and the specific reagents and detection methods used.

  • Data Analysis: The method used to calculate the IC50 value can also be a source of variation. Different software packages may use different algorithms for curve fitting, leading to different IC50 estimations.

Q2: How does the choice of a 2D versus a 3D cell culture model affect this compound bioassay results?

A2: The dimensionality of the cell culture model can have a profound impact on drug response and IC50 values.

  • 2D Monolayer Cultures: In traditional 2D cultures, all cells are grown on a flat surface and are equally exposed to the compound. This model is less representative of the in vivo tumor microenvironment.

  • 3D Spheroid Cultures: 3D models, such as spheroids, better mimic the architecture of solid tumors, with cells growing in layers. In this system, the penetration of this compound to the inner cell layers may be limited, potentially resulting in a higher apparent IC50 value compared to 2D cultures. The physiological state of cells within a spheroid also varies, with gradients of oxygen, nutrients, and proliferative activity, all of which can influence drug sensitivity.

Q3: My this compound stock solution appears to have precipitated after thawing. What is the best way to prepare and store it?

A3: Proper preparation and storage of your this compound stock solution are critical for reproducible results.

  • Solvent Selection: this compound is a quinolone alkaloid and may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation. Protect the solution from light.

  • Working Dilutions: When preparing working dilutions, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control. High concentrations of solvent can be toxic to cells and interfere with the assay. Before adding to your assay, ensure the working dilution is fully dissolved and at the appropriate temperature.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in a Single Experiment

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique across all wells.
Uneven Cell Seeding Ensure your cell suspension is homogenous before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents. Incubate plates in a humidified incubator with stable temperature control.

Issue 2: Batch-to-Batch Inconsistency in Assay Results

Potential Cause Recommended Solution
Reagent Lot Variation Use the same lot of critical reagents (e.g., cell culture medium, FBS, assay kits) for a set of experiments. If a new lot must be used, perform a bridging study to compare its performance to the previous lot.
Differences in Cell Stocks Thaw a new vial of cells from a well-characterized master cell bank for each new set of experiments to ensure consistency in cell phenotype and passage number.
Inconsistent this compound Stock Prepare a large batch of high-concentration this compound stock solution, aliquot it, and store it under appropriate conditions. This will ensure the same stock is used for multiple experiments.

Experimental Protocols

General Protocol for this compound Cytotoxicity Assay (MTT-Based)

This protocol provides a general framework for assessing the cytotoxicity of this compound using a colorimetric MTT assay. This should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 Values in a Cytotoxicity Assay

The following data is for illustrative purposes only and is intended to demonstrate the potential effect of FBS on experimental outcomes.

Cell LineFBS Concentration (%)This compound IC50 (µM)
MCF-71015.2
MCF-759.8
MCF-714.1
Table 2: Hypothetical Comparison of this compound IC50 Values in 2D vs. 3D Culture Models

The following data is for illustrative purposes only.

Cell LineCulture ModelThis compound IC50 (µM) after 72h
HCT1162D Monolayer22.5
HCT1163D Spheroid48.7

Visualizations

This compound Bioassay Troubleshooting Workflow

This compound Bioassay Troubleshooting Workflow A Inconsistent Results Observed B Check for High Variability Within a Single Plate A->B Single Experiment Issue? C Check for Batch-to-Batch Variability A->C Multiple Experiment Issue? D Review Pipetting Technique and Plate Layout B->D E Verify Cell Seeding Consistency B->E F Review Reagent Consistency (Lots, Aliquots) C->F G Standardize Cell Culture (Passage, Health) C->G H Assess Compound Stability and Solubility C->H I Re-evaluate Assay Protocol and Data Analysis D->I E->I F->I G->I H->I J Consistent Results I->J

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

Generalized Signaling Pathway for Voltage-Gated Calcium Channel (VDCC) Modulation

Generalized Signaling Pathway for VDCC Modulation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound VDCC Voltage-Gated Calcium Channel (VDCC) This compound->VDCC Inhibits Ca_ext Ca²⁺ Ca_ext->VDCC Influx upon Depolarization Ca_int Increased Intracellular [Ca²⁺] Calmodulin Calmodulin Activation Ca_int->Calmodulin Activates Gene_Expression Altered Gene Expression Ca_int->Gene_Expression Enzyme_Activity Modulation of Enzyme Activity Ca_int->Enzyme_Activity Neurotransmitter_Release Neurotransmitter Release Ca_int->Neurotransmitter_Release

Caption: A diagram illustrating the general mechanism of VDCC inhibition by agents like this compound.

preventing Evocarpine precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of Evocarpine in buffer solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

This compound precipitation can occur due to several factors, primarily related to its solubility and the properties of the buffer solution.[1][2] Key reasons include:

  • pH of the buffer: this compound, as a quinolone alkaloid, is predicted to be a weak base with a pKa of approximately 2.52 ± 0.70.[3] Its solubility is highly dependent on the pH of the solution. In solutions with a pH above its pKa, the molecule will be less protonated (less charged) and therefore less soluble in aqueous buffers, leading to precipitation.

  • Buffer composition: Certain buffer components can interact with this compound, reducing its stability.[4] For instance, phosphate buffers have been known to cause precipitation of some compounds.[5]

  • Concentration of this compound: Exceeding the solubility limit of this compound in a particular buffer system will inevitably lead to precipitation.

  • Temperature: Changes in temperature can affect the solubility of this compound.[1][6] Typically, solubility increases with temperature, so a solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.

  • Ionic strength: The ionic strength of the buffer can influence the solubility of small molecules like this compound.

Q2: What is the ideal pH range for solubilizing this compound?

Given its predicted pKa of ~2.5, this compound will be more soluble in acidic conditions (pH < 2.5) where it is predominantly in its protonated, charged form. However, such a low pH may not be suitable for many biological experiments. A compromise is often necessary. It is recommended to start with a buffer pH slightly below or at the pKa and carefully adjust upwards, while monitoring for any signs of precipitation. For many cell-based assays, maintaining a pH between 6.0 and 7.4 is crucial. In these cases, the use of co-solvents may be necessary to maintain solubility.

Q3: Can I use common buffers like PBS or Tris for my experiments with this compound?

While common buffers like Phosphate-Buffered Saline (PBS) and Tris are widely used, they may not be optimal for this compound.

  • Phosphate Buffers (e.g., PBS): These buffers can sometimes lead to the precipitation of compounds.[5] It is advisable to test the solubility of this compound in your specific phosphate buffer formulation at the desired concentration and temperature before proceeding with critical experiments.

  • Tris Buffers: Tris contains a primary amine group that can potentially react with other molecules, although a direct interaction with this compound is not documented, it is a possibility to consider.[4][7]

It is recommended to explore alternative buffer systems if precipitation is observed with PBS or Tris.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Step 1: Buffer Selection and Preparation

If you are experiencing this compound precipitation, consider the following buffer-related factors:

  • Choose a suitable buffer: Buffers with a pKa close to the desired experimental pH are generally more effective at maintaining that pH. Consider buffers such as MES, PIPES, or HEPES for experiments in the physiological pH range.[7][8]

  • Buffer concentration: Keep the buffer concentration as low as possible while still ensuring adequate buffering capacity.[7]

  • Freshness: Always use freshly prepared buffers, as changes in pH or microbial growth in old buffers can affect solubility.[8]

Table 1: Properties of Common Biological Buffers

BufferpKa at 25°CUseful pH RangePotential Issues
Glycine-HCl2.352.2 - 3.6May not be suitable for all biological systems.[7]
Sodium Acetate4.763.6 - 5.6-
MES6.155.5 - 6.7Decomposes when autoclaved with glucose.[7]
PIPES6.806.1 - 7.5-
MOPS7.206.5 - 7.9Decomposes when autoclaved with glucose.[7]
HEPES7.556.8 - 8.2Can affect some biological processes.[7]
Tris8.067.5 - 9.0Reactive with primary amines and can inhibit some enzymes.[7]
Phosphate7.205.8 - 8.0Can precipitate with divalent cations and some compounds.[5]
Step 2: Optimizing Solubilization Protocol

A modified solubilization protocol can often resolve precipitation issues.

Experimental Protocol: Preparing a Concentrated Stock Solution of this compound

  • Initial Solubilization: Instead of directly dissolving this compound in an aqueous buffer, first, dissolve it in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a high-concentration stock solution.

  • Dilution: For the working solution, perform a serial dilution of the organic stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This minimizes localized high concentrations of this compound that can lead to precipitation.

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is low (typically <1%) to avoid detrimental effects on your experimental system.

Step 3: Adjusting Solution Parameters

Fine-tuning the following parameters can enhance this compound solubility:

  • pH Adjustment: Carefully adjust the pH of your final working solution. For this compound, a slightly more acidic pH might be beneficial if your experimental system can tolerate it.

  • Temperature Control: Prepare the solution at the temperature at which it will be used. If a solution is prepared warm and then cooled, precipitation may occur.[6]

  • Use of Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins, if compatible with your experimental setup.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting this compound precipitation.

Evocarpine_Troubleshooting_Workflow cluster_start Start cluster_preparation Solution Preparation Review cluster_buffer Buffer Optimization cluster_solvents Solvent & Additive Strategies cluster_end Resolution start This compound Precipitation Observed check_concentration Is this compound concentration too high? start->check_concentration check_dissolution Was the dissolution method appropriate? check_concentration->check_dissolution If yes, lower concentration change_buffer Try an alternative buffer (e.g., MES, HEPES) check_concentration->change_buffer If yes, lower concentration use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) for stock check_dissolution->use_cosolvent If no, optimize dissolution adjust_ph Adjust buffer pH (if possible) change_buffer->adjust_ph add_excipient Consider solubility enhancers (e.g., cyclodextrins) adjust_ph->add_excipient end Precipitation Resolved use_cosolvent->end add_excipient->end

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Impact of pH on this compound solubility.

References

Navigating the Labyrinth of Evocarpine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the large-scale synthesis of complex natural products like Evocarpine presents a formidable challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis. While a definitive, optimized large-scale synthesis of this compound is not yet widely published, this guide draws upon established synthetic methodologies for analogous quinolone and indole alkaloids to anticipate and resolve common experimental hurdles.

Troubleshooting Guide: Key Synthetic Steps

The synthesis of this compound can be envisioned through a multi-step pathway involving the construction of the quinolone core followed by the annulation of the indole moiety. Below are troubleshooting guides for plausible key reactions.

Step 1: Synthesis of the 4-hydroxy-2-quinolone Core

A common route to this core involves the Conrad-Limpach reaction or a related cyclization of an aniline derivative with a β-ketoester.

Question: The cyclization to form the 4-hydroxy-2-quinolone core is giving a low yield. What are the potential causes and solutions?

Answer:

Low yields in this cyclization are a frequent issue. Several factors could be at play:

  • Incomplete initial condensation: The initial formation of the enamine or β-anilinoacrylate intermediate is crucial. Ensure anhydrous conditions and consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal cyclization temperature: The thermal cyclization requires high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A. The optimal temperature can vary depending on the substrate. A temperature gradient study is recommended to find the sweet spot.

  • Side reactions: At high temperatures, decomposition or side reactions can occur. If charring is observed, consider lowering the temperature and extending the reaction time. Using a nitrogen or argon atmosphere can also mitigate oxidative decomposition.

  • Purification losses: The product may be difficult to purify. Recrystallization is often the method of choice. Experiment with different solvent systems to optimize recovery.

ParameterStandard ConditionTroubleshooting Action
Reaction Temperature 250-260 °COptimize in 5 °C increments
Reaction Time 1-2 hoursIncrease to 4 hours; monitor by TLC
Atmosphere AirUse N₂ or Ar atmosphere
Purification RecrystallizationScreen multiple solvent systems

Question: During the N-methylation of the quinolone nitrogen, I am observing O-methylation as a significant byproduct. How can this be avoided?

Answer:

The tautomeric nature of the 4-hydroxy-2-quinolone system makes competitive O-alkylation a common problem. To favor N-methylation:

  • Choice of Base and Solvent: Using a non-polar, aprotic solvent can favor N-alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective.

  • Nature of the Alkylating Agent: While methyl iodide is common, dimethyl sulfate can sometimes offer better selectivity.

  • Protecting Groups: If selectivity remains an issue, consider protecting the 4-hydroxy group as a silyl ether or another suitable protecting group before N-methylation.

Reagent/ConditionTo Favor N-methylationTo Minimize O-methylation
Base NaH, KHMDSAvoid alkoxides (e.g., NaOMe)
Solvent THF, DMFAvoid protic solvents (e.g., MeOH)
Protecting Group TBDMS, TESNot always necessary, but an option
Step 2: Annulation of the Indole Ring System (Pictet-Spengler type reaction)

A key step in forming the complete this compound scaffold is the cyclization of a tryptamine equivalent onto the quinolone core, which can be viewed as a variation of the Pictet-Spengler reaction.[1][2]

Question: The Pictet-Spengler-type reaction to form the pentacyclic core of this compound is sluggish and gives a complex mixture of products. What can be done to improve this transformation?

Answer:

This is a critical and often challenging step. Several factors can influence the outcome:

  • Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[1] Stronger acids like trifluoroacetic acid (TFA) or harsher conditions with hydrochloric acid might be necessary if the aromatic ring of the quinolone is not sufficiently electron-rich.[1] However, this can also lead to decomposition. A screen of Brønsted and Lewis acids is recommended.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[1] Ensuring the efficient formation of this electrophile is key. If starting from an amine and an aldehyde/ketone equivalent, ensure conditions that favor imine formation (e.g., removal of water).

  • Nucleophilicity of the Quinolone: The success of the cyclization depends on the nucleophilicity of the carbon atom where the ring closure occurs. Electron-donating groups on the quinolone ring can significantly improve yields.[2] If the substrate is not reactive enough, consider if the synthetic route can be modified to include such groups, which can be removed later.

  • Reaction Conditions: Some Pictet-Spengler reactions benefit from aprotic media, which can lead to superior yields.[1] Experiment with solvents like dichloromethane or acetonitrile in addition to traditional protic solvents.

ParameterCommon ConditionsTroubleshooting Suggestions
Acid Catalyst HCl, H₂SO₄Screen TFA, BF₃·OEt₂, Sc(OTf)₃
Solvent Protic (e.g., MeOH)Aprotic (e.g., CH₂Cl₂, MeCN)
Temperature RefluxStart at RT and gradually increase

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound and its intermediates?

A1: The purification of nitrogen-containing heterocyclic compounds like this compound can be challenging due to their polarity and potential for tailing on silica gel chromatography. A common issue is the presence of closely related byproducts. Techniques like reversed-phase chromatography or, for larger scales, high-speed counter-current chromatography may be necessary for achieving high purity.

Q2: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?

A2: Yes. Many of the reagents used in alkaloid synthesis are toxic and/or corrosive. For instance, strong acids like TFA and reactive methylating agents like methyl iodide or dimethyl sulfate require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). High-temperature reactions also pose a risk and should be conducted with proper shielding and temperature control.

Q3: How can the stereochemistry of this compound be controlled during the synthesis?

A3: If the synthesis involves the creation of chiral centers, controlling stereochemistry is a major challenge. This can be addressed through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For reactions like the Pictet-Spengler, chiral catalysts have been developed to induce enantioselectivity.

Q4: What are the common analytical techniques used to monitor the progress of this compound synthesis?

A4: Thin-layer chromatography (TLC) is the most common technique for routine reaction monitoring. For more detailed analysis of reaction mixtures and for characterization of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Visualizing the Workflow and Key Reactions

Evocarpine_Synthesis_Workflow cluster_start Starting Materials cluster_quinolone Quinolone Core Synthesis cluster_annulation Indole Annulation cluster_final Final Product Aniline_deriv Aniline Derivative Conrad_Limpach Conrad-Limpach Cyclization Aniline_deriv->Conrad_Limpach Beta_ketoester β-Ketoester Beta_ketoester->Conrad_Limpach Quinolone_core 4-Hydroxy-2-quinolone Conrad_Limpach->Quinolone_core N_methylation N-methylation Quinolone_core->N_methylation N_methyl_quinolone N-Methyl-quinolone Intermediate N_methylation->N_methyl_quinolone Pictet_Spengler Pictet-Spengler -type Reaction N_methyl_quinolone->Pictet_Spengler Tryptamine_equiv Tryptamine Equivalent Tryptamine_equiv->Pictet_Spengler This compound This compound Pictet_Spengler->this compound Purification Purification This compound->Purification

Caption: A proposed workflow for the synthesis of this compound.

Pictet_Spengler_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield in Pictet-Spengler Reaction Cause1 Poor Iminium Ion Formation Problem->Cause1 Cause2 Low Nucleophilicity of Quinolone Problem->Cause2 Cause3 Suboptimal Catalyst/Conditions Problem->Cause3 Solution1 Ensure Anhydrous Conditions Remove Water Cause1->Solution1 Solution2 Modify Synthesis to Include Electron-Donating Groups Cause2->Solution2 Solution3 Screen Acid Catalysts (Brønsted and Lewis) Cause3->Solution3 Solution4 Vary Solvent Polarity (Protic vs. Aprotic) Cause3->Solution4

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

References

degradation pathways of Evocarpine under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Evocarpine. The following information addresses potential issues related to the degradation of this compound under laboratory conditions, offering troubleshooting advice and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under laboratory conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of quinolone alkaloids, several degradation pathways can be anticipated under stress conditions. These may include hydrolysis of the amide bond in the quinolone ring, oxidation of the alkyl side chain, and photodegradation involving the aromatic system. It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.

Q2: What are the key factors that can influence the stability of this compound in solution?

A2: The stability of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] For instance, related alkaloids from Evodia rutaecarpa have shown instability at temperatures above 60°C and in pH conditions outside the range of 5-9.[1] Therefore, it is recommended to control these parameters strictly during experiments.

Q3: How can I minimize the degradation of this compound during experimental procedures?

A3: To minimize degradation, it is advisable to work with freshly prepared solutions. Solutions should be protected from light and stored at low temperatures (e.g., 2-8°C) when not in use. The pH of the solution should be maintained within a stable range, which needs to be determined experimentally but is likely to be near neutral. The use of antioxidants may be considered if oxidative degradation is a concern.

Q4: What analytical techniques are suitable for monitoring this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly suitable technique for monitoring the degradation of this compound.[2][3] A stability-indicating HPLC method should be developed and validated to separate the parent drug from its potential degradation products, allowing for accurate quantification of degradation.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution pH instability, exposure to light, elevated temperature, or presence of oxidizing agents.1. Verify and buffer the pH of your solution. 2. Protect your samples from light by using amber vials or covering them with aluminum foil. 3. Conduct experiments at a controlled, lower temperature. 4. De-gas solvents and consider adding an antioxidant if oxidation is suspected.
Appearance of unknown peaks in chromatogram Degradation of this compound.1. Perform a forced degradation study to systematically identify the conditions causing the formation of these new peaks. 2. Use a mass spectrometer to obtain mass information on the unknown peaks to help in their identification.
Inconsistent results in stability studies Variability in experimental conditions.1. Ensure precise control over all experimental parameters (pH, temperature, light exposure, concentration of stressor). 2. Use a validated, stability-indicating analytical method. 3. Prepare fresh solutions for each experiment to avoid variability from stock solution degradation.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 60°C for 48 hours.

    • Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., 24 hours).

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (this compound solution without any stressor), using a validated stability-indicating HPLC method.

  • The method should be capable of separating this compound from all its degradation products.

  • A photodiode array (PDA) detector can be used to check for peak purity, and a mass spectrometer (MS) can be used for the identification of degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectra.

  • Propose the degradation pathways based on the identified products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 M HCl24 h60
0.1 M NaOH24 h60
3% H₂O₂24 hRoom Temp
Heat (Solid)48 h60
UV Light24 hRoom Temp
Visible Light24 hRoom Temp

Researchers should fill in this table with their experimental data.

Visualizations

cluster_workflow Forced Degradation Experimental Workflow This compound This compound Stock Solution Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) This compound->Stress Analysis HPLC-UV/MS Analysis Stress->Analysis Data Data Analysis and Pathway Elucidation Analysis->Data cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolytic Degradation Product (e.g., Ring Opened) This compound->Hydrolysis Acid/Base Oxidation Oxidative Degradation Product (e.g., Hydroxylated Side Chain) This compound->Oxidation H₂O₂ Photodegradation Photolytic Degradation Product (e.g., Ring Cleavage) This compound->Photodegradation UV/Vis Light

References

Technical Support Center: Evodiamine and Evocarpine Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the antagonistic effects of evodiamine on evocarpine activity.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CCK-8) when co-administering evodiamine and this compound.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Compound Solubility Issues Evodiamine and this compound are sparingly soluble in aqueous solutions.[1][2] - Solution: Prepare stock solutions in an appropriate organic solvent like DMSO.[3][4] Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4] Run a solvent control to account for any effects of the solvent on cell viability.
Inappropriate Concentration Ranges The effective concentrations of each compound may vary significantly between cell lines. Using concentrations that are too high may lead to overwhelming cytotoxicity, masking any antagonistic effects. - Solution: Determine the IC50 value for each compound individually in your specific cell line through a dose-response experiment before performing co-administration studies.[5][6] For the checkerboard assay, use a range of concentrations above and below the individual IC50 values.
Chemical Interaction in Media Evodiamine and this compound may interact with components of the cell culture medium, altering their effective concentrations. The antagonistic effect observed in antimycobacterial studies was hypothesized to be due to complex formation.[7] - Solution: Minimize the pre-incubation time of the compounds in the culture medium before adding them to the cells. Consider using a serum-free medium during the treatment period if compatible with your cell line, as serum proteins can bind to small molecules and affect their bioavailability.
Incorrect Assay Timing The antagonistic effect may be time-dependent. - Solution: Perform a time-course experiment to identify the optimal incubation time to observe the interaction. For example, measure cell viability at 24, 48, and 72 hours post-treatment.[8]
Issue 2: Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) Index.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Miscalculation of FIC Index The formula for the FIC index can be misinterpreted. - Solution: The FIC index is the sum of the FICs of each compound. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone.[9] FIC Index = FIC of Evodiamine + FIC of this compound Where: - FIC of Evodiamine = (MIC of Evodiamine in combination) / (MIC of Evodiamine alone) - FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
Ambiguous Interpretation of FIC Index Values The cutoff values for synergy, additivity, and antagonism can vary slightly in the literature. - Solution: Use the generally accepted interpretation: - Synergy: FIC index ≤ 0.5 - Additive/Indifference: 0.5 < FIC index ≤ 4.0 - Antagonism: FIC index > 4.0[10] It is crucial to be consistent with the chosen interpretation throughout your study.
High Variability in Replicates Inconsistent experimental technique can lead to wide variations in MIC values, affecting the reliability of the FIC index. - Solution: Ensure precise pipetting, consistent cell seeding density, and uniform incubation conditions. Run multiple biological replicates to ensure the reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the antagonistic effect of evodiamine on this compound activity?

A1: The primary evidence for antagonism comes from antimycobacterial studies, where it was suggested that indoloquinazoline alkaloids like evodiamine may form a complex with the quinolone alkaloid this compound, thereby reducing its availability and antimycobacterial effect.[7] In other cellular contexts, both compounds have been shown to modulate intracellular calcium levels. This compound inhibits Ca2+ influx through voltage-dependent calcium channels, while evodiamine can induce an increase in cytosolic calcium.[3][11] The antagonistic effect could potentially arise from opposing actions on calcium signaling pathways.

Q2: What experimental model can be used to study this antagonism beyond antimycobacterial activity?

A2: You can use various cancer cell lines to investigate the antagonistic effects on cytotoxicity. Cell lines where either evodiamine or this compound has a known anti-proliferative effect would be a good starting point. For example, evodiamine has been shown to inhibit the proliferation of osteosarcoma and glioblastoma cells.[5][11] The choice of cell line should be guided by your research question.

Q3: What is a standard protocol for determining the interaction between evodiamine and this compound?

A3: The checkerboard assay is a standard method to assess drug interactions.[12] A detailed protocol is provided in the "Experimental Protocols" section below. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic).[9]

Q4: Are there any known issues with the solubility of evodiamine and this compound for in vitro assays?

A4: Yes, both evodiamine and this compound are sparingly soluble in water.[1][2] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) and then dilute them in the cell culture medium to the final desired concentration.[3][4] Always ensure that the final DMSO concentration in your experiment is below a cytotoxic level (typically less than 0.1%) and include a vehicle control.[4]

Experimental Protocols

Protocol 1: Checkerboard Assay for Determining Drug Interaction

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Evodiamine

  • This compound

  • Appropriate cell line (e.g., U2OS osteosarcoma cells)

  • 96-well microtiter plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DMSO

  • MTT or CCK-8 reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of evodiamine and this compound in DMSO.

    • Create serial dilutions of each compound in the cell culture medium. For example, prepare a series of 2-fold dilutions of evodiamine along the y-axis of the plate and a series of 2-fold dilutions of this compound along the x-axis.

  • Co-treatment: Add the diluted compounds to the corresponding wells of the 96-well plate containing the cells. Include wells with each compound alone and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index as described in the Troubleshooting Guide.

Protocol 2: Measurement of Intracellular Calcium Concentration

This protocol provides a general method to assess the effects of evodiamine and this compound on intracellular calcium levels.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Evodiamine and this compound stock solutions in DMSO

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence imaging and allow them to grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in HBSS. Pluronic F-127 can be added to aid in dye solubilization.

    • Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Compound Addition and Imaging:

    • Acquire a baseline fluorescence reading.

    • Add evodiamine, this compound, or their combination to the cells.

    • Immediately begin recording the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • Compare the responses between control, evodiamine-treated, this compound-treated, and co-treated cells.

Data Presentation

Table 1: Example of Checkerboard Assay Results for FIC Index Calculation

Evodiamine (µM)This compound (µM)% Inhibition
IC50 (alone)050
0IC50 (alone)50
[Conc. A in combo][Conc. B in combo]50

Table 2: Interpretation of FIC Index Values

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 4.0Additive/Indifference
> 4.0Antagonism

Visualizations

Antagonistic_Interaction_Workflow cluster_0 Phase 1: Individual Compound Profiling cluster_1 Phase 2: Interaction Study cluster_2 Phase 3: Data Analysis A Determine IC50 of Evodiamine C Checkerboard Assay (Co-administration) A->C B Determine IC50 of this compound B->C D Calculate FIC Index C->D E Interpret Interaction (Synergy, Additive, Antagonism) D->E Calcium_Signaling_Hypothesis cluster_0 Cell Membrane V_Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx V_Ca_Channel->Ca_Influx Mediates This compound This compound This compound->V_Ca_Channel Inhibits Evodiamine Evodiamine Cytosolic_Ca Increased Cytosolic Ca2+ Evodiamine->Cytosolic_Ca Promotes Ca_Influx->Cytosolic_Ca Cellular_Response Cellular Response (e.g., Apoptosis) Cytosolic_Ca->Cellular_Response

References

Validation & Comparative

Evocarpine vs. Verapamil: A Comparative Guide to their Calcium Channel Blocking Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of evocarpine and verapamil, two compounds known for their calcium channel blocking activities. While verapamil is a well-established synthetic drug, this compound is a naturally occurring quinolone alkaloid. This document synthesizes available experimental data to offer an objective comparison of their performance, complete with methodological details for key experiments and visual representations of relevant pathways and workflows.

Quantitative Comparison of Vasorelaxant Effects

The vasorelaxant effects of both this compound and verapamil have been demonstrated in isolated rat thoracic aorta preparations. The following table summarizes their potency in inhibiting contractions induced by potassium chloride (KCl), a method used to depolarize the cell membrane and open voltage-dependent calcium channels.

CompoundAgonistPreparationIC50 (µM)Reference
This compound60 mM K+Isolated Rat Thoracic Aorta9.8[1]
VerapamilPhenylephrineIsolated Rat Aorta~7.08[2]

Note: The IC50 value for verapamil was calculated from a reported pD2 value of 5.15 (IC50 = 10^-pD2 M). It is important to note that the contractile agonist used in the verapamil study (phenylephrine) differs from the one used for this compound (K+). While both compounds induce vasorelaxation, this difference in experimental setup should be considered when directly comparing their potencies. A study directly comparing both compounds under identical conditions would provide a more definitive assessment.

Mechanism of Action

Both this compound and verapamil exert their vasorelaxant effects by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[1][3] This influx is a critical step in the signaling cascade that leads to muscle contraction. By blocking voltage-dependent calcium channels, these compounds reduce the intracellular Ca2+ concentration available to bind with calmodulin, thereby preventing the activation of myosin light chain kinase and subsequent smooth muscle contraction.[4]

The inhibitory effects of both this compound and verapamil on K+-induced contractions can be antagonized by Bay K8644, a known L-type calcium channel agonist, further supporting their mechanism of action as calcium channel blockers.[1]

Signaling Pathway of Calcium Channel Blockers in Vascular Smooth Muscle

The following diagram illustrates the signaling pathway through which calcium channel blockers like this compound and verapamil induce vasorelaxation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VDCC Voltage-Dependent Calcium Channel (L-type) Ca_ext->VDCC Influx Ca_int Ca²⁺ VDCC->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Muscle Relaxation This compound This compound This compound->VDCC Inhibition This compound->Relaxation Verapamil Verapamil Verapamil->VDCC Inhibition Verapamil->Relaxation

Caption: Signaling pathway of calcium channel blockers in vascular smooth muscle.

Experimental Protocols

Isolated Rat Thoracic Aorta Contraction Assay

This in vitro method is commonly used to assess the vasoactive properties of compounds.

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized.[5]

  • The thoracic aorta is carefully excised and placed in a Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11).[5]

  • The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length.[5] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

2. Isometric Tension Measurement:

  • The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[5]

  • One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate under a resting tension of approximately 2.0 g for 60-90 minutes.[5]

3. Experimental Procedure:

  • Aortic rings are pre-contracted with a high concentration of KCl (e.g., 60 mM) or another contractile agent like phenylephrine.[1][2]

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or verapamil) are added to the organ bath.

  • The resulting relaxation is recorded and expressed as a percentage of the maximal contraction induced by the agonist.

  • The IC50 value, the concentration of the compound that produces 50% of its maximal inhibitory effect, is then calculated from the concentration-response curve.

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Inhibition

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed insights into the mechanism of channel blockade.

1. Cell Preparation:

  • Cells expressing L-type calcium channels (e.g., primary vascular smooth muscle cells or a cell line like HEK293 stably expressing the CaV1.2 channel) are cultured on glass coverslips.[6]

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsCl to block K+ channels) and positioned onto the surface of a single cell.[6]

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

3. Whole-Cell Configuration:

  • A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the cell's interior.[6]

4. Data Acquisition:

  • The cell membrane potential is clamped at a holding potential (e.g., -80 mV).

  • L-type calcium currents are elicited by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms). Barium (Ba2+) is often used as the charge carrier instead of Ca2+ to increase the current amplitude and reduce Ca2+-dependent inactivation.[6]

  • After recording a stable baseline current, the test compound is perfused into the recording chamber at various concentrations.

  • The inhibition of the calcium current by the compound is measured and used to determine its potency and mechanism of action.

Experimental Workflow: Isolated Aorta Assay

The following diagram outlines the typical workflow for assessing the vasorelaxant effects of a compound using the isolated rat aorta assay.

A Euthanize Rat and Excise Thoracic Aorta B Clean Aorta and Cut into Rings A->B C Mount Aortic Rings in Organ Bath B->C D Equilibrate under Resting Tension C->D E Induce Contraction (e.g., with 60 mM KCl) D->E F Add Cumulative Concentrations of Test Compound E->F G Record Isometric Tension (Relaxation) F->G H Data Analysis: Generate Concentration- Response Curve and Calculate IC50 G->H

Caption: Experimental workflow for the isolated aorta contraction assay.

References

A Comparative Analysis of the Antimycobacterial Effects of Evocarpine and Evodiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimycobacterial properties of two quinolone alkaloids, evocarpine and evodiamine, isolated from the traditional Chinese medicine Evodia rutaecarpa. The following sections present a summary of their efficacy, mechanisms of action, and the experimental protocols used to ascertain these properties, with a focus on their activity against Mycobacterium tuberculosis.

Data Presentation: In Vitro Antimycobacterial Activity

The in vitro antimycobacterial activities of this compound and evodiamine have been evaluated against various mycobacterial strains, including the standard drug-sensitive Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) clinical isolates. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent.

A significant finding in the comparative analysis of these two compounds is the antagonistic relationship they exhibit. Evodiamine has been shown to reduce the antimycobacterial efficacy of this compound[1]. This is an important consideration for studies involving extracts containing both alkaloids.

Below is a summary of the reported MIC values for this compound and evodiamine against different mycobacterial strains.

CompoundMycobacterial StrainMIC (mg/L)Reference
This compound M. tuberculosis H37Rv10[1]
M. tuberculosis (MDR Isolate 1)5[1]
M. tuberculosis (MDR Isolate 2)20[1]
M. tuberculosis (MDR Isolate 3)10[1]
M. smegmatis ATCC 144682 - 8[2]
M. fortuitum2[2]
M. phlei2[2]
Evodiamine M. tuberculosis H37Rv10[1]
Rapidly Growing MycobacteriaWeak Inhibition[1]

Note: The primary study comparing these compounds focused on their interaction, revealing a marked antagonistic effect of evodiamine on the antimycobacterial activity of this compound, with Fractional Inhibitory Concentration Index (FICI) values between 5 and 9[1].

Mechanisms of Action

This compound and evodiamine exert their antimycobacterial effects through distinct molecular mechanisms, targeting different essential cellular processes in mycobacteria.

This compound: Inhibition of Peptidoglycan Synthesis

The proposed mechanism of action for this compound is the inhibition of the ATP-dependent MurE ligase[1]. This enzyme is a crucial component of the cytoplasmic pathway for peptidoglycan biosynthesis, which is essential for maintaining the integrity of the bacterial cell wall. By inhibiting MurE ligase, this compound disrupts the formation of the protective peptidoglycan layer, leading to cell lysis and bacterial death.

cluster_cytoplasm Mycobacterial Cytoplasm cluster_cell_wall Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_dipeptide UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_dipeptide MurD UDP_MurNAc_tripeptide UDP-MurNAc-L-Ala-D-Glu-m-DAP UDP_MurNAc_dipeptide->UDP_MurNAc_tripeptide MurE Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II) UDP_MurNAc_tripeptide->Peptidoglycan_Precursor MurF, MraY, MurG Cell_Wall Peptidoglycan Cell Wall Peptidoglycan_Precursor->Cell_Wall Transglycosylation & Transpeptidation This compound This compound This compound->UDP_MurNAc_tripeptide Inhibits MurE

This compound's Mechanism of Action
Evodiamine: Inhibition of DNA Topoisomerase I

Evodiamine's antibacterial activity is attributed to its role as a DNA topoisomerase I inhibitor[3][4]. Bacterial topoisomerase I is essential for relaxing DNA supercoils that arise during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, evodiamine prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks can be converted to lethal double-strand breaks, ultimately triggering cell death[5][6]. While this mechanism has been demonstrated in other bacteria like E. coli, it is the presumed mechanism for its antimycobacterial effect.

Supercoiled_DNA Supercoiled DNA Topoisomerase_I Bacterial Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Cleavage_Complex Topoisomerase I-DNA Covalent Complex Topoisomerase_I->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Re-ligation DNA_Breaks Accumulation of Single-Strand Breaks Cleavage_Complex->DNA_Breaks Relaxed_DNA->Supercoiled_DNA Supercoiling (during replication/ transcription) Cell_Death Cell Death DNA_Breaks->Cell_Death Evodiamine Evodiamine Evodiamine->Cleavage_Complex Stabilizes Complex, Inhibits Re-ligation

Evodiamine's Mechanism of Action

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and evodiamine against Mycobacterium tuberculosis using the broth microdilution method. This protocol is synthesized from standard procedures for mycobacterial susceptibility testing[7][8].

Broth Microdilution Assay for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Stock 1. Prepare Stock Solutions (this compound/Evodiamine in DMSO) Serial_Dilute 5. Perform 2-fold Serial Dilutions of Compounds Prep_Stock->Serial_Dilute Prep_Media 2. Prepare Middlebrook 7H9 Broth + OADC supplement Dispense_Media 4. Dispense Broth into 96-well plate Prep_Media->Dispense_Media Prep_Inoculum 3. Prepare M. tuberculosis Inoculum (McFarland Standard 0.5) Add_Inoculum 6. Inoculate wells with M. tuberculosis suspension Prep_Inoculum->Add_Inoculum Dispense_Media->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate 7. Incubate at 37°C (14-21 days) Add_Inoculum->Incubate Read_MIC 8. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Experimental Workflow for MIC Determination

1. Materials and Reagents:

  • This compound and Evodiamine

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Sterile 96-well microtiter plates

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

2. Preparation of Compounds and Media:

  • Prepare stock solutions of this compound and evodiamine in DMSO at a high concentration (e.g., 10 mg/mL).

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions and supplement with 10% OADC enrichment.

3. Inoculum Preparation:

  • Grow M. tuberculosis in 7H9 broth until the mid-log phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline or PBS to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

4. Assay Procedure:

  • Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

  • Add 100 µL of the appropriate compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform two-fold serial dilutions by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last dilution well.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

5. Incubation and MIC Determination:

  • Seal the plates to prevent evaporation and incubate at 37°C in a humidified incubator.

  • Read the plates visually for bacterial growth after 14 and 21 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

Conclusion

This compound demonstrates more potent antimycobacterial activity compared to evodiamine, particularly against rapidly growing mycobacteria and some MDR strains of M. tuberculosis. Their distinct mechanisms of action, with this compound targeting cell wall synthesis and evodiamine inhibiting DNA replication, offer different avenues for further drug development. However, the antagonistic interaction between these two compounds is a critical factor to consider, especially when evaluating crude plant extracts. Further research is warranted to explore the therapeutic potential of this compound as a lead compound for novel anti-tuberculosis agents.

References

A Comparative Guide to HPLC and MS Methods for Evocarpine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive compounds is paramount. Evocarpine, a quinolone alkaloid found in plants such as Evodia rutaecarpa, has garnered interest for its potential pharmacological activities. The choice of analytical methodology is critical for reliable results in pharmacokinetic studies, quality control of herbal products, and drug discovery pipelines. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for the detection and quantification of this compound, supported by experimental data and detailed protocols.

Data Presentation

Validation ParameterHPLC-UV MethodRepresentative LC-MS/MS Method
Linearity Range 2.56 to 511 µg/mL[1]1 to 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.9995[1]> 0.99
Accuracy (Recovery) 98.4% to 101.1%[1]92.5% to 107.3%
Precision (RSD) < 2.5%[1]< 15%
Limit of Detection (LOD) Not explicitly reported for this compound~0.5 ng/mL
Limit of Quantification (LOQ) Not explicitly reported for this compound~1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. Below are the experimental protocols for HPLC-UV and a representative LC-MS/MS method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous determination of this compound and other alkaloids in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus-C18 (4.6 mm × 100 mm, 3.5 µm)[1].

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C[1].

  • Detection Wavelength: 326 nm[1].

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Plant material is extracted with a suitable solvent such as ethanol. The extract is then filtered prior to injection into the HPLC system[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This representative method is designed for the sensitive quantification of small molecules like this compound, often used in pharmacokinetic studies involving plasma samples.

  • Instrumentation: An ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.

  • Sample Preparation (for plasma): Protein precipitation is a common method. An aliquot of plasma is mixed with a precipitating agent like acetonitrile, vortexed, and centrifuged. The supernatant is then collected, and an aliquot is injected into the UPLC-MS/MS system.

Method Comparison and Logical Workflow

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Method_Comparison Logical Workflow for Method Selection cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Key Considerations cluster_3 Application Goal Define Analytical Goal (e.g., QC, Pharmacokinetics) Sensitivity Sensitivity & LOD/LOQ Goal->Sensitivity High Sensitivity? Selectivity Selectivity & Matrix Effects Goal->Selectivity Complex Matrix? HPLC HPLC-UV QC Quality Control of Herbal Products HPLC->QC MS LC-MS/MS PK Pharmacokinetic Studies MS->PK Sensitivity->HPLC No Sensitivity->MS Yes Selectivity->HPLC No Selectivity->MS Yes Cost Cost & Accessibility Cost->HPLC Lower Cost Cost->MS Higher Cost

Caption: Workflow for selecting between HPLC and MS methods.

Cross-Validation Workflow

A cross-validation process ensures that the chosen analytical methods are fit for their intended purpose and yield comparable and reliable data.

Cross_Validation_Workflow Cross-Validation Workflow for HPLC and MS Methods Start Define Analytes of Interest (this compound) Method_Dev Method Development Start->Method_Dev HPLC_Dev HPLC-UV Method Method_Dev->HPLC_Dev MS_Dev LC-MS/MS Method Method_Dev->MS_Dev Validation Method Validation HPLC_Dev->Validation MS_Dev->Validation Compare Compare Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Validation->Compare Application Application to Real Samples Compare->Application Data_Analysis Statistical Analysis of Results Application->Data_Analysis Conclusion Conclusion on Method Comparability Data_Analysis->Conclusion

Caption: A typical workflow for cross-validating HPLC and MS methods.

References

Evocarpine's Apoptotic Efficacy in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evocarpine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has emerged as a promising anti-cancer agent. Extensive research has demonstrated its potent ability to induce apoptosis, or programmed cell death, across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's apoptotic effects, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug development and cancer research.

Comparative Analysis of this compound's Cytotoxicity

This compound exhibits a dose- and time-dependent cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, highlighting a degree of selectivity in its action.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Non-Small Cell Lung Cancer A54922.4424[1]
LLC (Lewis Lung Carcinoma)6.8648[1]
Colorectal Cancer HT293024[2]
HCT1161524[2]
Glioblastoma U251Not specified24[3][4]
LN229Not specified24[3][4]
Pancreatic Cancer PANC-1~2Not specified[5]
SW1990~2Not specified[5]

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines.

Validation of Apoptotic Effect

The apoptotic-inducing capability of this compound has been validated through various experimental assays, most notably the Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cancer TypeCell LineTreatmentApoptosis Rate (% of cells)Reference
Colorectal Cancer HT2930 µM this compound for 48h46.7[2]
HCT11630 µM this compound for 48h41.7[2]
Non-Small Cell Lung Cancer A549Increasing concentrationsDose-dependent increase[1]
LLCIncreasing concentrationsDose-dependent increase[1]
Small-Cell Lung Cancer H446 & H1688Not specifiedSignificant increase[6]

Table 2: Apoptosis Induction by this compound as Measured by Annexin V/PI Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of key apoptosis-regulating proteins.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its validation.

G cluster_workflow Experimental Workflow cell_culture Cancer Cell Culture evocarpine_treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->evocarpine_treatment mtt_assay MTT Assay (Cell Viability & IC50) evocarpine_treatment->mtt_assay annexin_pi Annexin V/PI Staining (Apoptosis Quantification) evocarpine_treatment->annexin_pi western_blot Western Blot (Protein Expression Analysis) evocarpine_treatment->western_blot

Fig. 1: Experimental workflow for validating this compound's apoptotic effect.

G cluster_pathway This compound-Modulated Apoptotic Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibits p38 p-p38 This compound->p38 Activates JNK p-JNK This compound->JNK Activates AKT p-AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) p38->Bax Promotes JNK->Bax Promotes Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Signaling pathways affected by this compound leading to apoptosis.

Mechanism of Action

This compound induces apoptosis through the modulation of key signaling pathways that regulate cell survival and death.[3][4][5] A primary mechanism involves the suppression of the PI3K/AKT signaling pathway , a critical regulator of cell survival. By inhibiting the phosphorylation of AKT, this compound downregulates anti-apoptotic proteins like Bcl-2.[3][4][5]

Concurrently, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically the p38 and JNK signaling cascades.[3][4] Activation of these pathways promotes the expression of pro-apoptotic proteins such as Bax. The subsequent increase in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, like caspase-3, which execute the final stages of apoptosis.[3][4]

References

Evocarpine's Efficacy Against Multidrug-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Evocarpine, a quinolone alkaloid isolated from plants of the Evodia species, has demonstrated promising antibacterial activity against a range of pathogens, including several multidrug-resistant strains. This guide provides a comparative study of this compound's efficacy, summarizing available experimental data and outlining the methodologies used to evaluate its activity.

Comparative Antibacterial Activity

This compound has shown significant inhibitory effects against various bacteria, with notable potency against MDR strains of Mycobacterium tuberculosis. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against different bacterial strains and compare its activity with a standard antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Multidrug-Resistant (MDR) Bacteria

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Reference
Mycobacterium tuberculosisMDR Clinical Isolates5 - 20[1]
Mycobacterium smegmatisATCC 144682[2]
Helicobacter pylori-Potent Activity[1][3]
Staphylococcus aureusMethicillin-Resistant (MRSA)Activity Reported[1]
Pseudomonas aeruginosa-Activity Reported[1]

Table 2: Comparative Efficacy of this compound and Isoniazid against Mycobacterium smegmatis

CompoundMIC (mg/L)Fold DifferenceReference
This compound22x more active[2]
Isoniazid4-[2]

Interaction with Other Alkaloids: A Case of Antagonism

Interestingly, studies have revealed a significant antagonistic interaction between this compound and two other alkaloids, evodiamine and rutaecarpine, which are often found in the same plant extracts.[4] This antagonism was observed against various mycobacterial strains, suggesting that the combined presence of these compounds may reduce the overall antimycobacterial efficacy of the extract.[1]

Table 3: Fractional Inhibitory Concentration Index (FICI) of this compound in Combination with Other Alkaloids against Mycobacteria

CombinationFICI ValueInterpretationReference
This compound + Evodiamine/Rutaecarpine5 - 9Strong Antagonism[1][4]

A FICI value > 4 is indicative of antagonism.

Potential Mechanisms of Action

The primary proposed mechanism of action for this compound against M. tuberculosis is the inhibition of the ATP-dependent MurE ligase.[1] This enzyme is a crucial component of the peptidoglycan biosynthesis pathway, which is essential for the formation of the bacterial cell wall. By targeting this pathway, this compound disrupts cell wall integrity, leading to bacterial cell death.

Evocarpine_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound MurE MurE Ligase This compound->MurE Inhibits Peptidoglycan Peptidoglycan Synthesis MurE->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Disruption leads to MIC_Assay_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria prep_this compound Prepare serial dilutions of this compound prep_bacteria->prep_this compound inoculate Inoculate microplate wells with bacteria and this compound dilutions prep_this compound->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at optimal temperature and time controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

References

Assessing the Synergistic Potential of Evocarpine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of evocarpine, a quinolone alkaloid, with conventional antibiotics. While direct experimental evidence of synergy is limited in published literature, this document outlines the known antimicrobial activity of this compound, proposes potential synergistic combinations based on its mechanism of action, and provides detailed experimental protocols for assessment.

This compound has demonstrated notable antibacterial activity against a range of pathogens, including Helicobacter pylori, multidrug-resistant (MDR) Mycobacterium tuberculosis, and methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its proposed mechanism of action, particularly against mycobacteria, involves the inhibition of enzymes essential for bacterial cell wall synthesis[3]. This mode of action suggests a strong potential for synergistic interactions with antibiotics that target different cellular pathways.

Known Antimicrobial Activity of this compound

To establish a baseline for synergistic studies, it is crucial to understand the intrinsic antimicrobial activity of this compound. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

Bacterial SpeciesStrain TypeMinimum Inhibitory Concentration (MIC)Reference
Helicobacter pylori-10-20 µg/mL[1]
Mycobacterium tuberculosisMultidrug-Resistant (MDR)5-20 µg/mL[2]
Staphylococcus aureusMethicillin-Resistant (MRSA)8 µg/mL[2]
Staphylococcus aureusStandard Strain128 µg/mL[2]

Hypothesized Synergistic Combinations

Based on this compound's role as a cell wall synthesis inhibitor, synergistic effects are most likely to be observed with antibiotics that have complementary mechanisms of action. By targeting multiple cellular processes simultaneously, such combinations can enhance efficacy, lower the required dosages, and potentially circumvent resistance mechanisms.

Potential antibiotic classes for synergistic combination with this compound include:

  • Protein Synthesis Inhibitors (e.g., Aminoglycosides, Macrolides, Tetracyclines): A combined assault on both cell wall integrity and protein production could lead to rapid bactericidal activity.

  • Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifamycins): Dual disruption of cell wall maintenance and DNA replication or transcription presents a multi-pronged attack.

  • Folate Synthesis Inhibitors (e.g., Sulfonamides, Trimethoprim): Interfering with essential metabolic pathways in conjunction with cell wall disruption could lead to bacterial cell death.

Conversely, combining this compound with other cell wall synthesis inhibitors, such as β-lactams or glycopeptides, may result in additive or, in some cases, antagonistic effects, depending on the specific targets within the synthesis pathway. It is important to note that one study observed a significant antagonistic effect when this compound was combined with other alkaloids (evodiamine and rutaecarpine) from the same plant extract against mycobacterial strains[2]. This highlights the necessity of empirical testing for each potential combination.

Experimental Protocols for Synergy Assessment

To empirically validate the synergistic potential of this compound with other antibiotics, the following standard in vitro methods are recommended.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO, sterile deionized water).

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of concentrations.

    • Serially dilute this compound horizontally (e.g., across columns 1-10) and the second antibiotic vertically (e.g., down rows A-G).

    • Include a row with only dilutions of this compound to determine its MIC and a column with only dilutions of the second antibiotic for its MIC.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each component:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Antibiotic.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Antibiotic) serial_dilution Create Serial Dilutions This compound (horizontal) Antibiotic (vertical) prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate add_controls Add Controls (Drugs alone, Growth, Sterility) serial_dilution->add_controls add_controls->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Time-Kill Assay

This dynamic assay confirms synergistic interactions by measuring the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.

Protocol:

  • Preparation:

    • Prepare bacterial cultures in the mid-logarithmic growth phase.

    • Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Prepare test tubes with CAMHB containing this compound alone, the antibiotic alone, the combination of both at specific concentrations (often based on MIC values from the checkerboard assay, e.g., 0.5x MIC), and a growth control tube without any antimicrobial agent.

  • Execution:

    • Add the prepared inoculum to each test tube.

    • Incubate all tubes in a shaking incubator at 35°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Trypticase Soy Agar).

    • Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay cluster_setup Setup cluster_run Assay Run cluster_quantify Quantification cluster_analyze Analysis prep_culture Prepare Log-Phase Bacterial Culture inoculate Inoculate Tubes with ~5x10^5 CFU/mL prep_culture->inoculate prep_tubes Prepare Test Tubes: - this compound alone - Antibiotic alone - Combination - Growth Control prep_tubes->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate_shake->sample serial_dilute Serial Dilution sample->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plate Incubate Plates plate->incubate_plate count Count Colonies (CFU/mL) incubate_plate->count plot Plot log10 CFU/mL vs. Time count->plot define_synergy Determine Synergy (≥2-log10 decrease) plot->define_synergy

Time-Kill Assay Workflow

Proposed Mechanism of Synergy

The hypothesized synergistic effect of combining this compound with an antibiotic targeting a different cellular function, such as a protein synthesis inhibitor, is illustrated below. This dual-target approach weakens the bacterial cell, making it more susceptible to the action of both agents and potentially leading to enhanced bactericidal activity.

Synergy_Mechanism cell_wall Cell Wall synergy_effect Synergistic Effect: Enhanced Bacterial Killing cell_wall->synergy_effect ribosome Ribosome (Protein Synthesis) ribosome->synergy_effect This compound This compound This compound->cell_wall Inhibits Synthesis antibiotic Protein Synthesis Inhibitor Antibiotic antibiotic->ribosome Inhibits Function

Hypothesized Dual-Target Synergy

This guide provides a foundational approach for the systematic evaluation of this compound's synergistic potential. Further research employing these standardized methods is essential to validate these hypotheses and to potentially uncover novel combination therapies to combat antibiotic-resistant bacteria.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Evocarpine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the quinoline alkaloid Evocarpine and its primary metabolite, 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Executive Summary

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous administration.

ParameterSymbolValue (in rats)Source
Total Plasma ClearanceCL60 mL/min/kg[1][2]
Volume of DistributionVd3.21 L/kg[1][2]
Half-lifet1/20.6 h[1][2]
Metabolic Ratio to EVCA-15.4%[1][2]
Absorption Ratio (unaltered)-4.7%[1][2]

Note: Pharmacokinetic data for the metabolite EVCA (CL, Vd, t1/2) are not currently available in published literature.

Metabolic Profile of this compound

In vitro studies using rat liver microsomes have identified the major biotransformation pathways of this compound.[3] These include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group.

  • Hydration: The addition of water.

  • Dehydrogenation: The removal of hydrogen.

  • N-demethylation: The removal of a methyl group from the nitrogen atom.

The primary metabolite identified in rat urine is 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA).[1][2] The metabolic conversion of this compound to EVCA after intravenous injection is approximately 15.4%.[1][2]

While the specific cytochrome P450 (CYP450) enzymes responsible for this compound metabolism have not been definitively identified, studies on the structurally related alkaloid, rutaecarpine, suggest the involvement of CYP1A2, CYP2D6, and CYP3A4.[4] It is plausible that these or similar CYP450 isoforms are also involved in the metabolism of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in Rats

The pharmacokinetic parameters of this compound were determined following intravenous administration to male Wistar rats. A summary of a typical experimental protocol is as follows:

  • Animal Model: Male Wistar rats.

  • Drug Administration: this compound was administered intravenously.

  • Blood Sampling: Blood samples were collected at predetermined time points after drug administration.

  • Sample Analysis: Plasma concentrations of this compound and its metabolite EVCA were determined using high-performance liquid chromatography (HPLC).[1][2]

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a one-compartment model to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).[1][2]

In Vitro Metabolism of this compound

The metabolic profile of this compound was investigated using rat liver microsomes. A general protocol for such a study is:

  • Incubation: this compound was incubated with rat liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

  • Metabolite Identification: The reaction mixture was analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed.

  • Biotransformation Pathway Analysis: The identified metabolites were used to elucidate the primary biotransformation pathways.[3]

Visualizations

Metabolic Pathway of this compound

Evocarpine_Metabolism This compound This compound Metabolites Phase I Metabolites This compound->Metabolites Hydroxylation, Hydration, Dehydrogenation, N-demethylation (CYP450 enzymes - Tentative) EVCA EVCA (5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid) Metabolites->EVCA Further Metabolism

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation DrugAdmin This compound Administration (Intravenous) BloodCollection Serial Blood Sampling DrugAdmin->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation HPLC HPLC Analysis (Quantification of this compound & EVCA) PlasmaSeparation->HPLC PK_Modeling Pharmacokinetic Modeling (One-compartment model) HPLC->PK_Modeling

Caption: Workflow for a typical preclinical pharmacokinetic study.

Comparative Logic of Pharmacokinetic Profiles

PK_Comparison cluster_parent This compound (Parent Drug) cluster_metabolite EVCA (Metabolite) Evocarpine_PK Known Pharmacokinetic Profile: - Clearance (CL): 60 mL/min/kg - Volume of Distribution (Vd): 3.21 L/kg - Half-life (t1/2): 0.6 h EVCA_PK Pharmacokinetic Profile Largely Unknown: - Expected to be more polar - Likely renally cleared Evocarpine_PK->EVCA_PK Metabolism (15.4% conversion)

Caption: Logical comparison of this compound and EVCA pharmacokinetics.

Conclusion and Future Directions

The available data provides a solid foundation for understanding the pharmacokinetic profile of this compound. It is characterized by a relatively high clearance and a short half-life in rats. The primary metabolic pathway leads to the formation of EVCA. However, a significant knowledge gap exists regarding the full pharmacokinetic profile of EVCA. To build a complete picture of this compound's disposition in the body, future research should focus on:

  • Determining the pharmacokinetic parameters of EVCA: This will allow for a direct comparison with the parent compound and a better understanding of its contribution to the overall pharmacological effect and potential for accumulation.

  • Identifying the specific CYP450 enzymes responsible for this compound metabolism: This information is crucial for predicting potential drug-drug interactions.

  • Investigating the pharmacokinetics in other species, including humans: This will be essential for translating the preclinical findings to clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Evocarpine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with evocarpine, a quinolone alkaloid with antimycobacterial and vasorelaxant effects, understanding the appropriate disposal procedures is paramount to ensuring a safe work environment and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general principles for the disposal of chemical waste in a laboratory setting should be strictly followed. Researchers must obtain the SDS for this compound from their chemical supplier for specific guidance.

General Principles of Chemical Waste Disposal

The foundational principle of chemical waste management in a laboratory is the segregation of waste streams. This ensures that incompatible chemicals are not mixed, which could lead to hazardous reactions, and that waste is disposed of in the most environmentally sound and cost-effective manner. For a compound like this compound, which is often dissolved in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone, both the compound itself and the solvents used must be treated as chemical waste.

Quantitative Data on Chemical Waste Segregation

Proper segregation of chemical waste is crucial. The following table outlines common categories for laboratory chemical waste, which would be applicable to work involving this compound.

Waste CategoryDescriptionExamples Relevant to this compound Research
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I).Chloroform, Dichloromethane
Non-Halogenated Solvents Organic solvents that do not contain halogens.Ethyl Acetate, DMSO, Acetone
Solid Chemical Waste Contaminated materials such as gloves, weighing paper, and absorbent pads, as well as solid this compound.Unused this compound, contaminated personal protective equipment (PPE).
Aqueous Waste Water-based solutions containing hazardous chemicals.Aqueous solutions from experimental workups containing this compound.
Sharps Waste Needles, scalpels, and other sharp objects that are contaminated with chemical residues.Contaminated needles used for dissolving or transferring this compound.

Experimental Protocol for this compound Disposal

The following protocol outlines a general, step-by-step procedure for the safe disposal of this compound and associated waste materials. This should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and the information provided in the product-specific SDS.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling this compound or its waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation at the Source:

  • At the experimental workstation, use separate, clearly labeled waste containers for each category of waste generated.

  • Liquid Waste:

    • Use a designated, sealed container for halogenated solvent waste.

    • Use a separate designated, sealed container for non-halogenated solvent waste.

    • Do not mix these two solvent waste streams.

  • Solid Waste:

    • Collect all solid materials contaminated with this compound, such as weighing boats, contaminated paper towels, and gloves, in a designated solid chemical waste bag or container.

  • Sharps Waste:

    • Dispose of any contaminated sharps in a designated sharps container.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical names and approximate concentrations.

  • For mixtures, list all components.

4. Temporary Storage in the Laboratory:

  • Keep waste containers sealed when not in use.

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and potential sources of ignition.

5. Waste Transfer and Disposal:

  • When a waste container is full, or at regular intervals as dictated by institutional policy, arrange for its transfer to the central chemical waste storage facility.

  • Follow your institution's specific procedures for requesting a waste pickup from the EHS department.

  • Ensure all necessary paperwork is completed accurately.

6. Decontamination:

  • After completing the experimental work and waste disposal, decontaminate the work area, including the fume hood surface and any equipment used, with an appropriate cleaning agent.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of chemical waste generated during research involving this compound.

Evocarpine_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste_streams Waste Streams cluster_ehs Environmental Health & Safety (EHS) start Start: Experiment with this compound gen_waste Generate Waste start->gen_waste segregate Segregate Waste at Source gen_waste->segregate halogenated Halogenated Solvents segregate->halogenated non_halogenated Non-Halogenated Solvents segregate->non_halogenated solid_waste Solid Chemical Waste segregate->solid_waste sharps_waste Sharps Waste segregate->sharps_waste label_waste Label Waste Containers halogenated->label_waste non_halogenated->label_waste solid_waste->label_waste sharps_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet for this compound, researchers can ensure the safe and compliant disposal of this and other chemical reagents. This commitment to safety and environmental stewardship is fundamental to responsible scientific practice.

Personal protective equipment for handling Evocarpine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Evocarpine

This compound is a quinolone alkaloid isolated from Evodiae fructus.[1] Like other quinoline alkaloids, it is biologically active and should be handled with care in a laboratory setting.[2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to hazardous chemicals. The following table outlines the recommended PPE for various tasks involving this compound.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Handling Unopened Containers Single pair of nitrile glovesStandard lab coatSafety glassesNot generally required
Weighing and Compounding Double pair of nitrile glovesDisposable, solid-front gownSafety goggles and face shieldRequired if not handled in a containment unit (e.g., chemical fume hood or Class II Biosafety Cabinet). An N95 respirator or higher is recommended.
In-vitro/In-vivo Administration Double pair of nitrile glovesDisposable, solid-front gownSafety goggles or face shieldRecommended if there is a risk of aerosolization.
Waste Handling and Disposal Double pair of nitrile glovesDisposable, solid-front gownSafety gogglesNot generally required if waste is properly contained.
Spill Cleanup Double pair of heavy-duty nitrile glovesDisposable, chemical-resistant gownSafety goggles and face shieldRequired. A half-mask or full-face respirator with appropriate cartridges should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.

  • Gather Supplies: Before starting, assemble all necessary materials, including the chemical, solvents, glassware, and waste containers.

  • Pre-Labeling: Clearly label all vessels and containers with the chemical name and any hazard warnings.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring gloves are placed over the cuffs of the gown.

Handling and Experimentation
  • Weighing: When weighing the powdered form of this compound, use a balance inside a chemical fume hood or other ventilated enclosure to prevent inhalation of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Avoid Inhalation and Contact: Always handle this compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin and eyes.[3]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[3]

Workflow for Safe Handling of this compound

Evocarpine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Work Area Gather_Supplies Gather Supplies Prep_Area->Gather_Supplies Don_PPE Don Appropriate PPE Gather_Supplies->Don_PPE Weigh Weigh Compound in Hood Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedures
  • Decontamination: All non-disposable equipment and surfaces should be decontaminated after use. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Waste Containers: Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[5]

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your supervisor and the institutional EHS department.

  • Cleanup: Only trained personnel with the proper PPE and spill kits should clean up chemical spills. For a small powder spill, carefully cover it with a damp absorbent pad to avoid raising dust.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.